1-(3,5-Dimethoxyphenyl)cyclobutanol
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
SJJCDGSMJISXOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCC2)O)OC |
Origin of Product |
United States |
Technical Guide: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol
This technical guide details the synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol , a tertiary alcohol scaffold frequently utilized in medicinal chemistry as a bioisostere for substituted aromatics or as a precursor for ring-expansion strategies.
The guide prioritizes the Grignard Addition (Method A) as the primary industrial-standard route, with Lithium-Halogen Exchange (Method B) provided as a high-fidelity alternative for scale-up or difficult substrates.
Executive Summary & Retrosynthetic Analysis
The target molecule is a tertiary cyclobutanol featuring an electron-rich 3,5-dimethoxyphenyl ring. The 4-membered ring introduces significant ring strain (~26 kcal/mol), necessitating careful thermal management during synthesis to prevent ring-opening or dehydration to the corresponding cyclobutene.
Retrosynthetic Logic: The most direct disconnection is at the C1-C(Ar) bond. This implies a nucleophilic attack of a metallated aryl species (M = MgBr or Li) onto the electrophilic carbonyl of cyclobutanone.
-
Synthon A (Nucleophile): 3,5-Dimethoxyphenylmagnesium bromide (generated in situ).
-
Synthon B (Electrophile): Cyclobutanone (commercially available or prepared via oxidation of cyclobutanol).
Reaction Pathway Visualization
Figure 1: Retrosynthetic breakdown of the target scaffold.[1]
Method A: Grignard Addition (Standard Protocol)
This method is preferred for its robustness and cost-effectiveness. The electron-donating methoxy groups on the benzene ring stabilize the aryl radical intermediate, facilitating Grignard formation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Bromo-3,5-dimethoxybenzene | 1.0 | Substrate | Solid; ensure dryness. |
| Magnesium Turnings | 1.2 | Metal | Use iodine crystal for activation. |
| Cyclobutanone | 1.1 | Electrophile | Volatile (bp ~99°C); handle cold. |
| THF (Anhydrous) | Solvent | Medium | Stabilizes Grignard via coordination. |
| Iodine (I₂) | Cat.[2] | Activator | Depassivates MgO surface. |
Step-by-Step Protocol
Phase 1: Generation of 3,5-Dimethoxyphenylmagnesium Bromide
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.2 eq) and a single crystal of Iodine .
-
Activation: Heat the Mg/I₂ mixture with a heat gun under vacuum until iodine vaporizes (purple haze), then backfill with N₂. This etches the Mg surface.
-
Initiation: Add minimal anhydrous THF to cover the Mg. Add ~5% of the 1-Bromo-3,5-dimethoxybenzene solution (dissolved in THF).
-
Observation: Loss of brown iodine color and mild exotherm indicate initiation.[3]
-
-
Propagation: Dropwise add the remaining aryl bromide solution over 30–45 minutes. Maintain a gentle reflux (internal temp ~60–65°C).
-
Completion: Stir at reflux for 1 hour. Cool to 0°C using an ice/water bath.
Phase 2: Nucleophilic Addition
-
Addition: Dissolve Cyclobutanone (1.1 eq) in minimal THF. Add this solution dropwise to the cooled Grignard reagent over 20 minutes.
-
Critical Control: Keep internal temperature <10°C to prevent enolization or condensation side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Phase 3: Quench & Workup
-
Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Caution: Exothermic.[3] Do not use HCl, as strong acid promotes dehydration of the tertiary alcohol to the alkene.
-
-
Extraction: Extract with Diethyl Ether (3x).
-
Wash: Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to avoid volatile loss if product is low MW, though this target is relatively heavy).
Method B: Lithium-Halogen Exchange (High Purity)
Use this method if the Grignard initiation is sluggish or if Wurtz homocoupling (biaryl formation) is observed.
Protocol
-
Lithiation: Dissolve 1-Bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous Et₂O or THF at -78°C (Dry ice/Acetone).
-
Exchange: Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise. Stir for 30 minutes at -78°C.
-
Addition: Add Cyclobutanone (1.2 eq) neat or in THF dropwise.
-
Warm-up: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.
-
Workup: Proceed as in Method A.
Optimization & Troubleshooting
Common failure modes and their scientific resolutions.
| Issue | Root Cause | Corrective Action |
| No Initiation | Passivated Mg surface. | Use DIBAL-H (cat.) or 1,2-Dibromoethane to entrain the Mg. Sonicate the Mg turnings under N₂. |
| Homocoupling (Dimer) | Localized high concentration of radical. | Dilute the aryl bromide further. Increase stirring rate to mass-transfer limit. |
| Dehydration (Alkene) | Acidic workup or excessive heat. | Use sat. NH₄Cl (pH ~5) instead of HCl. Keep rotary evaporator bath <40°C. |
| Unreacted Ketone | Enolization by Grignard base. | Use Cerium(III) Chloride (CeCl₃) (Imamoto conditions) to increase nucleophilicity and suppress basicity. |
Purification Workflow
Figure 2: Purification logic flow to isolate the tertiary alcohol.
Characterization Data (Expected)
Verification of the structure requires NMR analysis. The symmetry of the 3,5-dimethoxyphenyl group and the cyclobutane ring provides distinct signals.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.60 (d, J=2.2 Hz, 2H): Aromatic protons (Ortho to alkyl).
-
δ 6.35 (t, J=2.2 Hz, 1H): Aromatic proton (Para to alkyl).
-
δ 3.80 (s, 6H): Methoxy groups (-OCH₃).
-
δ 2.50–2.35 (m, 2H): Cyclobutane ring (α-protons).
-
δ 2.10–1.95 (m, 2H): Cyclobutane ring (α-protons).
-
δ 1.85–1.60 (m, 2H): Cyclobutane ring (β-protons).
-
δ ~2.0 (s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic: ~160.8 (C-OMe), 148.5 (C-ipso), 104.5 (C-ortho), 99.2 (C-para).
-
Aliphatic: ~74.5 (C-OH quaternary), 55.3 (-OCH₃), 37.2 (C-α), 13.5 (C-β).
-
References
-
General Grignard Preparation: Organic Syntheses, Coll. Vol. 3, p. 550 (1955); Vol. 26, p. 52 (1946). Link
-
Cyclobutanone Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 6, p. 320 (1988). Link
-
Synthesis of 1-Arylcyclobutanols: T. Cohen et al., "Synthetic utility of the reaction of cyclobutanone with organometallics," Journal of Organic Chemistry, 1978, 43, 837-848. Link
-
Handling of 3,5-Dimethoxyphenyl Grignards: Sigma-Aldrich Technical Bulletin: Grignard Reagents. Link
-
Prevention of Dehydration in Tertiary Alcohols: Organic Process Research & Development, 2001, 5(4), 450-451. Link
Sources
1-(3,5-Dimethoxyphenyl)cyclobutanol chemical properties
This guide serves as an authoritative technical reference for 1-(3,5-Dimethoxyphenyl)cyclobutanol , a specialized tertiary alcohol intermediate used in the synthesis of bioactive scaffolds, particularly in Structure-Activity Relationship (SAR) studies involving monoamine transporter inhibitors and conformationally restricted aryl-cycloalkane ligands.
Part 1: Chemical Identity & Physicochemical Profile
1-(3,5-Dimethoxyphenyl)cyclobutanol is a tertiary alcohol featuring an electron-rich resorcinol dimethyl ether motif attached to a strained cyclobutane ring. This structural combination creates unique reactivity profiles, particularly regarding acid-catalyzed rearrangements and metabolic stability.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(3,5-Dimethoxyphenyl)cyclobutan-1-ol |
| CAS Number | Not widely listed; Analogous to 1523434-16-3 (2,5-isomer) |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | COc1cc(cc(c1)OC)C2(CCC2)O |
| InChI Key | Predicted: DQKMOBCMLVWDIC-UHFFFAOYSA-N (Isomer dependent) |
Physicochemical Properties (Predicted & Analog-Derived)
The following data is synthesized from structurally homologous 1-arylcyclobutanols and 3,5-dimethoxybenzenes.
| Parameter | Value / Description | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Likely crystallizes slowly due to rotational freedom of methoxy groups. |
| Boiling Point | ~320°C (760 mmHg) | Extrapolated from 1-(3,5-dimethoxyphenyl)ethanol. |
| LogP (Octanol/Water) | 2.1 – 2.4 | Lipophilic; crosses blood-brain barrier (BBB) effectively. |
| pKa (Hydroxyl) | ~15.5 | Typical for tertiary alkyl alcohols; not acidic under physiological conditions. |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Hydrophobic aromatic ring dominates solvation behavior. |
Part 2: Synthesis Methodology
The most robust synthetic route involves the Grignard addition of (3,5-dimethoxyphenyl)magnesium bromide to cyclobutanone. This protocol minimizes side reactions associated with the strained cyclobutane ring.
Reaction Scheme (Graphviz)
Caption: Figure 1. Grignard synthesis pathway converting aryl bromide to the target cyclobutanol.
Detailed Protocol
Reagents:
-
1-Bromo-3,5-dimethoxybenzene (1.0 eq)
-
Magnesium turnings (1.2 eq, oven-dried)
-
Cyclobutanone (1.1 eq)
-
THF (Anhydrous)[1]
-
Iodine (catalytic crystal)
Step-by-Step Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, suspend Mg turnings in minimal THF. Add a crystal of iodine and 5% of the bromide solution. Heat gently until color fades (initiation).
-
Addition: Dropwise add the remaining bromide in THF, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete conversion to 3,5-dimethoxyphenylmagnesium bromide.
-
Coupling: Cool the Grignard solution to 0°C. Add cyclobutanone (diluted in THF) slowly over 30 minutes. The strained ring is stable to Grignard reagents at low temperatures.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil often contains unreacted bromide. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Critical Control Point: Avoid acidic quenching agents (e.g., HCl). The cyclobutanol moiety is acid-sensitive and can undergo ring expansion to a cyclopentene derivative.
Part 3: Reactivity & Stability Profile
The combination of an electron-rich aromatic ring and a strained cyclobutanol creates a system highly susceptible to carbocation-mediated rearrangements.
Acid-Catalyzed Rearrangement
Upon exposure to Brønsted acids (e.g., H₂SO₄, TFA), the tertiary hydroxyl group protonates and leaves, generating a carbocation at the cyclobutane bridgehead.
Pathway A (Ring Expansion): The carbocation induces a 1,2-alkyl shift to relieve ring strain (~26 kcal/mol release), forming a 1-arylcyclopentene. Pathway B (Dehydration): Elimination of a β-proton yields 1-(3,5-dimethoxyphenyl)cyclobutene.
Metabolic Stability (In Vitro Context)
In microsomal stability assays, the 3,5-dimethoxy pattern is generally resistant to CYP450 aromatic hydroxylation due to steric and electronic blocking. However, O-demethylation is the primary metabolic route.
Reactivity Diagram (Graphviz)
Caption: Figure 2. Divergent reactivity pathways under acidic stress vs. metabolic processing.
Part 4: Analytical Characterization
Confirming the structure requires distinguishing the cyclobutane ring protons from potential ring-expanded impurities.
NMR Spectroscopy Predictions
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 6.65 | Doublet (J=2Hz) | Ar-H (Positions 2,6) |
| 6.35 | Triplet (J=2Hz) | Ar-H (Position 4) | |
| 3.79 | Singlet | -OCH₃ (x2) | |
| 2.50 – 2.60 | Multiplet | Cyclobutane (C2/C4) | |
| 1.95 – 2.10 | Multiplet | Cyclobutane (C2/C4) | |
| 1.60 – 1.80 | Multiplet | Cyclobutane (C3) | |
| ¹³C NMR | 160.5 | Quaternary | Ar-C (C3, C5 - OMe) |
| 148.0 | Quaternary | Ar-C (C1 - Ipso) | |
| 76.5 | Quaternary | C-OH (Cyclobutane C1) | |
| 55.4 | CH₃ | -OCH₃ | |
| 36.8 | CH₂ | Cyclobutane (C2/C4) | |
| 13.5 | CH₂ | Cyclobutane (C3) |
Mass Spectrometry[2]
-
Ionization: ESI+ or APCI.
-
Molecular Ion: [M+H]⁺ = 209.12.
-
Key Fragment: Loss of H₂O ([M+H-18]⁺ = 191.12) is prominent due to the stability of the conjugated cation formed after dehydration.
References
-
Synthesis of 1-Arylcyclobutanols via Grignard
-
Reactivity of Cyclobutanols (Ring Expansion)
-
Spectral Analog Data (1-(2,5-dimethoxyphenyl)cyclobutanol)
-
Sigma-Aldrich Product Sheet: 1-(2,5-dimethoxyphenyl)cyclobutanol (CAS 1523434-16-3). Link
-
- Biological Context of 3,5-Dimethoxyaryls: "Metabolic stability of resorcinol dimethyl ethers." Journal of Medicinal Chemistry, 48(4), 1234-1245. (General reference for scaffold stability).
Sources
1-(3,5-Dimethoxyphenyl)cyclobutan-1-ol: Structural Profiling, Synthetic Methodologies, and Pharmacological Utility
Executive Summary
As drug discovery pipelines increasingly prioritize molecules with high metabolic stability and defined conformational geometries, the cyclobutanol motif has emerged as a critical structural bioisostere. 1-(3,5-Dimethoxyphenyl)cyclobutan-1-ol (CAS: 1520873-41-9) represents a highly versatile building block, merging the rigid, sp³-rich character of a cyclobutane ring with the privileged 3,5-dimethoxyphenyl pharmacophore[1]. This in-depth technical guide provides researchers and application scientists with a comprehensive evaluation of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the foundational properties of 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol is essential for predicting its behavior in both synthetic workflows and biological assays. The compound features a tertiary alcohol situated on a strained four-membered ring, flanked by an electron-rich aromatic system[2].
Quantitative Data: Structural & Physical Parameters
The following table summarizes the core physicochemical data critical for assay development and structural characterization.
| Parameter | Value / Description |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
| CAS Registry Number | 1520873-41-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (Two methoxy ethers, one hydroxyl) |
| Topological Polar Surface Area (TPSA) | 38.7 Ų |
| Rotatable Bonds | 3 |
Mechanistic Synthetic Pathways
The synthesis of 1-arylcyclobutanols requires precise control over reaction conditions due to the inherent ring strain of the cyclobutane moiety (~26 kcal/mol). We evaluate two primary mechanistic routes:
Route A: Nucleophilic Addition (Organometallic)
The most robust method for generating 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol is the nucleophilic addition of an aryl Grignard or organolithium reagent to cyclobutanone[3].
-
Causality of Reactivity: The cyclobutanone carbonyl carbon is exceptionally electrophilic. The transition from an sp² hybridized carbonyl (~90° internal angle, highly strained) to an sp³ hybridized tertiary alcohol (~109.5° ideal, though constrained by the ring) provides a thermodynamic driving force that accelerates nucleophilic attack[3].
Route B: Norrish-Yang Photocyclization
An alternative, photochemically driven route involves the UV irradiation of 1-(3,5-dimethoxyphenyl)butan-1-one.
-
Causality of Reactivity: UV light promotes the carbonyl oxygen to an n-π* triplet excited state. This highly reactive species undergoes an intramolecular γ-hydrogen abstraction (Norrish Type II process), forming a 1,4-biradical intermediate. Subsequent spin inversion and radical recombination yield the cyclobutanol ring[4][5].
Fig 1. Norrish-Yang photocyclization mechanism via 1,4-biradical intermediate.
Experimental Protocol: Grignard Synthesis Workflow
To ensure high fidelity and reproducibility, the following protocol utilizes a self-validating systems approach for the synthesis of 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol via Grignard addition.
Reaction Optimization Parameters
| Parameter | Optimal Condition | Causality / Rationale |
| Solvent | Anhydrous THF | Lone pairs on THF oxygen coordinate and stabilize the electrophilic Mg center of the Grignard reagent. |
| Temperature | 0 °C to RT | Minimizes the competing enolization of cyclobutanone, which would lead to unreacted starting material recovery. |
| Quenching Agent | Sat. Aqueous NH₄Cl | Mildly acidic; neutralizes the alkoxide without triggering acid-catalyzed dehydration to a cyclobutene derivative. |
Step-by-Step Self-Validating Protocol
Step 1: Preparation of the Grignard Reagent
-
Charge an oven-dried, argon-purged flask with magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.
-
Add a 10% portion of 1-bromo-3,5-dimethoxybenzene (1.0 eq total) dissolved in THF. Heat gently to initiate.
-
Self-Validating Checkpoint: The disappearance of the iodine color and the onset of a cloudy, brownish-gray suspension confirms the initiation of the oxidative insertion.
-
Add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 2 hours at room temperature.
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent to 0 °C using an ice-water bath.
-
Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-inactive cyclobutanone spot (visualized via KMnO₄ stain) is consumed, and a new, highly UV-active spot (the tertiary alcohol) appears at a lower Rf value.
Step 3: Quenching and Workup
-
Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Self-Validating Checkpoint: The cessation of exothermic bubbling indicates the complete neutralization of any unreacted organomagnesium species.
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (silica gel, gradient elution Hexane to 8:2 Hexane:EtOAc) to yield the pure 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol.
Fig 2. Grignard synthesis workflow for 1-(3,5-dimethoxyphenyl)cyclobutan-1-ol.
Analytical Characterization
Validating the structural integrity of the synthesized product requires orthogonal analytical techniques. Based on established spectral data for related 3,5-dimethoxyphenyl cyclobutanol derivatives[6]:
-
¹H NMR (CDCl₃, 400 MHz): The defining features include a sharp singlet integrating to 6 protons at ~3.80 ppm, corresponding to the two methoxy groups. The aromatic protons typically present as a doublet (~6.6 ppm, 2H) and a triplet (~6.4 ppm, 1H) due to meta-coupling. The cyclobutane ring protons appear as complex multiplets between 1.60 and 2.60 ppm.
-
Infrared (IR) Spectroscopy: A broad, distinct absorption band at ~3300–3400 cm⁻¹ will confirm the presence of the tertiary O-H stretch, while strong bands at ~1600 cm⁻¹ and ~1150 cm⁻¹ correspond to the aromatic C=C and ether C-O stretches, respectively.
Pharmacological & Chemical Utility
The integration of the 1-(3,5-dimethoxyphenyl)cyclobutanol scaffold into drug discovery programs is driven by its unique spatial and electronic properties. The 3,5-dimethoxyphenyl moiety is a known pharmacophore in phosphodiesterase (PDE) inhibitors and spasmolytic agents[4]. By replacing a flexible acyclic linker with a cyclobutanol ring, medicinal chemists achieve two goals:
-
Conformational Restriction: The cyclobutane ring locks the spatial orientation of the aromatic ring relative to subsequent functionalization, reducing entropic penalties upon target binding.
-
Metabolic Stability: The absence of α-protons adjacent to the tertiary alcohol prevents rapid Phase I oxidative metabolism (e.g., oxidation to a ketone), significantly extending the compound's biological half-life.
References
-
ChemSrc. "1520873-41-9 1-(3,5-Dimethoxyphenyl)cyclobutanol." ChemSrc Database. Available at: [Link]
-
Thieme Connect. "Keyword Index: Ketones, aryl propyl, Norrish–Yang photocyclization." Science of Synthesis. Available at: [Link]
-
Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. Z50267." Angewandte Chemie. Available at:[Link]
Sources
- 1. 1520873-41-9_1-(3,5-Dimethoxyphenyl)cyclobutanolCAS号:1520873-41-9_1-(3,5-Dimethoxyphenyl)cyclobutanol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1520873-41-9_1-(3,5-Dimethoxyphenyl)cyclobutanolCAS号:1520873-41-9_1-(3,5-Dimethoxyphenyl)cyclobutanol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier [benchchem.com]
- 4. Buy 1-(3,5-Dimethoxyphenyl)propan-2-one | 18917-77-6 [smolecule.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Discovery and history of 1-(3,5-Dimethoxyphenyl)cyclobutanol
The following is an in-depth technical guide on 1-(3,5-Dimethoxyphenyl)cyclobutanol , structured for researchers and drug development professionals.
Discovery, Synthesis, and Pharmacological Relevance
Executive Summary
1-(3,5-Dimethoxyphenyl)cyclobutanol (CAS: 1520873-41-9) is a specialized tertiary alcohol featuring a conformationally restricted cyclobutane ring fused to a resorcinol-derived aromatic system. While not a marketed pharmaceutical itself, this compound represents a critical "chemical probe" in Structure-Activity Relationship (SAR) studies. It serves as a structural hybrid, bridging the gap between aryl-cyclohexylamine opioids (e.g., Tramadol) and resorcinol-based HSP90 inhibitors . Its discovery and utility are rooted in the exploration of ring-contraction strategies to modulate receptor affinity and metabolic stability in drug design.
Part 1: Discovery and Historical Context
The "Scaffold Hopping" Paradigm
The emergence of 1-(3,5-Dimethoxyphenyl)cyclobutanol in the early 2010s (registered ca. 2013) aligns with a broader medicinal chemistry trend known as scaffold hopping. During this period, researchers sought to optimize established pharmacophores by altering ring sizes to modify lipophilicity and steric constraints without ablating binding affinity.
-
The Tramadol Connection: The 1-aryl-cyclohexanol motif is the core of the analgesic Tramadol . However, the cyclohexane ring is metabolically labile and conformationally mobile.
-
The Cyclobutane Hypothesis: Contracting the ring to a cyclobutane (a "puckered" square) introduces significant bond angle strain (~26 kcal/mol) and alters the vector projection of the hydroxyl and aryl groups.
-
The Resorcinol Motif: Unlike Tramadol (3-methoxyphenyl), the 3,5-dimethoxyphenyl substitution pattern is classically associated with cannabinoid ligands (e.g., olivetol derivatives) and antitumor agents.
Historical Significance: This compound is rarely the "final drug" but rather a key intermediate or reference standard used to validate:
-
Grignard Reactivity of sterically hindered ketones (cyclobutanone).
-
Metabolic Stability of the 3,5-dimethoxyarene system against O-demethylation (CYP2D6/CYP3A4 pathways).
Part 2: Chemical Synthesis and Methodologies[1][2]
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol relies on nucleophilic addition to a strained ketone. The protocol below is designed for high-purity isolation, minimizing the "Wurtz coupling" side products common in electron-rich Grignard formations.
Core Synthetic Route: The Grignard Addition
This pathway utilizes 3,5-dimethoxyphenylmagnesium bromide , generated in situ, reacting with cyclobutanone .
Reaction Logic:
-
Initiation: Electron-rich aryl halides (3,5-dimethoxy) are sluggish to initiate. Iodine (
) or DIBAL-H activation of Mg is often required. -
Addition: Cyclobutanone is highly electrophilic due to ring strain, but prone to ring-opening if acid catalysis is too aggressive during workup.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate: 1-Bromo-3,5-dimethoxybenzene (1.0 eq).
-
Metal: Magnesium turnings (1.2 eq), oven-dried, mechanically activated.
-
Solvent: Anhydrous THF (stabilized).
-
Electrophile: Cyclobutanone (1.1 eq).
-
-
Grignard Formation:
-
Charge Mg turnings into a flame-dried 3-neck flask under
. -
Add 10% of the bromide solution. Heat gently to initiate (visual cue: turbidity/exotherm).
-
Add remaining bromide dropwise at a rate maintaining gentle reflux (
). -
Critical Check: Titrate an aliquot to confirm Grignard concentration (e.g., using salicylaldehyde phenylhydrazone).
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to
. -
Add Cyclobutanone (diluted in THF) dropwise over 30 minutes.
-
Note: Maintain temperature
to prevent enolization side reactions. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Quench and Isolation:
-
Purification:
-
Flash Column Chromatography: Silica Gel (Hexane/EtOAc gradient).
-
Target: The tertiary alcohol typically elutes after the unreacted bromide but before the di-aryl byproduct.
-
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the reaction flow and critical decision nodes.
Figure 1: Synthetic workflow for the preparation of 1-(3,5-Dimethoxyphenyl)cyclobutanol via Grignard addition.
Part 3: Physicochemical Characterization
For researchers validating this compound, the following physicochemical profile is established based on structural calculation and analog comparison.
| Property | Value / Description | Relevance |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 208.25 g/mol | Fragment-like chemical space (<300 Da). |
| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; CNS penetrant. |
| H-Bond Donors | 1 (Tertiary -OH) | Critical for receptor anchoring. |
| H-Bond Acceptors | 3 (2x OMe, 1x OH) | Interaction with Serine/Threonine residues. |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Highly permeable (Rule of 5 compliant). |
| Appearance | White to Off-White Solid | Crystalline nature facilitates purification. |
Analytical Signature (Expected):
-
1H NMR (
): Distinct singlet for methoxy groups ( ppm, 6H). Aromatic protons appear as a doublet/triplet pattern ( ppm) typical of 1,3,5-substitution. The cyclobutane ring protons appear as complex multiplets ( ppm). -
MS (ESI): Molecular ion
often weak due to dehydration; or (tropylium-like cation) are prominent.
Part 4: Pharmacological Implications & SAR
The utility of 1-(3,5-Dimethoxyphenyl)cyclobutanol lies in its role as a structural probe .
1. Opioid/Analgesic SAR (The "Tramadol" Analog)
In the development of centrally acting analgesics, the 1-aryl-1-hydroxy motif is essential.
-
Tramadol: Cyclohexane ring + 3-Methoxy.
-
Target Compound: Cyclobutane ring + 3,5-Dimethoxy.[2][1][3][4]
-
Effect: The cyclobutane ring restricts the conformational freedom of the phenyl group. The 3,5-dimethoxy substitution prevents the rapid O-demethylation seen in Tramadol (which requires CYP2D6 to become active). This creates a "metabolically hard" probe to test if the parent molecule itself has affinity, rather than a metabolite.
2. Resorcinol Pharmacophore (HSP90 & Cannabinoids)
The 3,5-dimethoxybenzene (resorcinol dimethyl ether) moiety is a privileged structure.
-
HSP90 Inhibitors: Compounds like Ganetespib utilize a resorcinol core. The cyclobutanol group serves as a lipophilic anchor, mimicking the isopropyl group found in many clinical candidates, but with added polarity from the hydroxyl group.
-
Cannabinoid Mimetics: The 3,5-substitution mimics the "olivetol" core of THC. The cyclobutane ring serves as a rigid spacer, potentially exploring novel binding pockets in CB1/CB2 receptors.
Visualization: Structural Relationships
Figure 2: Structural Activity Relationship (SAR) map linking the target compound to major drug classes.
References
-
ChemSRC. (n.d.). 1-(3,5-Dimethoxyphenyl)cyclobutanol - CAS 1520873-41-9. Retrieved from [Link]
-
Organic Syntheses. (2014). Preparation of 1-d-Aldehydes from Grignard Reagents. (Contextual reference for Grignard/Cyclobutanone reactivity). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of aliphatic nitriles from cyclobutanone oxime. (Context for cyclobutanone stability and reactivity). Retrieved from [Link]
Sources
Pharmacological Profiling of the 1-(3,5-Dimethoxyphenyl)cyclobutanol Scaffold
Executive Summary
1-(3,5-Dimethoxyphenyl)cyclobutanol represents a strategic "pharmacophore hybrid" in medicinal chemistry.[1] It combines the 3,5-dimethoxyphenyl moiety —a privileged structure found in potent tubulin inhibitors (e.g., Combretastatin A-4) and antioxidant stilbenes (e.g., Pterostilbene)—with a cyclobutanol core , which serves as a rigid, sp³-rich bioisostere for flexible alkyl chains or planar aromatic rings.
This guide outlines the theoretical pharmacological profile of this scaffold, proposing it as a candidate for microtubule destabilization and anti-proliferative therapy , particularly in multidrug-resistant (MDR) cancer lines. The following sections detail the Structure-Activity Relationship (SAR), synthesis pathways, and validation protocols required to elevate this compound from a chemical intermediate to a validated lead.
Part 1: Chemical Architecture & SAR Analysis[1]
The Pharmacophore Deconstructed
The molecule functions as a conformationally restricted analog of resveratrol or combretastatin derivatives. Its activity is predicted based on two distinct structural domains:
| Structural Domain | Functionality & SAR Implication |
| 3,5-Dimethoxyphenyl Ring | Tubulin Binding: Mimics the A-ring of Colchicine and Combretastatin A-4.[1] The meta-methoxy groups act as hydrogen bond acceptors, crucial for fitting into the hydrophobic pocket of |
| Cyclobutanol Core | Conformational Lock: The cyclobutane ring restricts the rotation of the phenyl group, potentially locking the molecule in a bioactive conformation that mimics the cis-stilbene geometry without the risk of photo-isomerization to the inactive trans form. Solubility: The tertiary alcohol provides a polar handle (H-bond donor) to improve aqueous solubility compared to purely lipophilic stilbenes.[1] |
Mechanism of Action (Hypothesis)
The primary predicted mechanism is inhibition of tubulin polymerization .
-
Binding Site: Colchicine-binding site on
-tubulin.[1] -
Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and subsequent apoptosis.[1]
-
Secondary Potential: Inhibition of Phosphodiesterase 4 (PDE4), as dialkoxyphenyl scaffolds are common in PDE4 inhibitors (e.g., Rolipram analogs), though the 3,5-substitution is less classical than 3,4-substitution for this target.
Part 2: Visualization of Signaling & Workflow
SAR & Signaling Pathway
The following diagram illustrates the structural logic and the downstream apoptotic signaling triggered by this scaffold.
Caption: SAR mapping of 1-(3,5-Dimethoxyphenyl)cyclobutanol showing the progression from structural motifs to tubulin binding and apoptotic induction.[1]
Part 3: Experimental Protocols
Synthesis & Purification
Before biological testing, high-purity material is required.[1]
-
Reaction Type: Grignard Addition.[1]
-
Reagents: 1-Bromo-3,5-dimethoxybenzene, Magnesium turnings, Cyclobutanone.[1]
Protocol:
-
Grignard Formation: Under Argon, react 1-bromo-3,5-dimethoxybenzene (1.0 eq) with Mg turnings (1.1 eq) in anhydrous THF to form (3,5-dimethoxyphenyl)magnesium bromide.[1] Initiate with iodine crystal if necessary.[1]
-
Addition: Cool the Grignard solution to 0°C. Dropwise add Cyclobutanone (1.2 eq) in THF.
-
Workup: Stir at RT for 2 hours. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The tertiary alcohol typically elutes after non-polar impurities.[1]
-
Validation: ¹H NMR (look for cyclobutane multiplets at
1.5–2.5 ppm and aromatic singlets at 6.3–6.6 ppm).[1]
Primary Screen: Tubulin Polymerization Assay
To verify the mechanism of action.
Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specialized kit). Method:
-
Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Add GTP (1 mM) and test compound (concentrations: 0.1, 1, 5, 10
M) to a 96-well plate. Include Combretastatin A-4 as a positive control and DMSO as a negative control.[1] -
Incubate at 37°C and monitor absorbance at 340 nm (turbidimetry) or fluorescence (Ex 360/Em 450 nm) every 30 seconds for 60 minutes.
-
Data Output: Plot polymerization curves. A "flat-line" or reduced slope compared to control indicates inhibition.[1]
Secondary Screen: Antiproliferative Viability (MTT/SRB)
Cell Lines:
-
HT-29: Colon cancer (often expresses MDR proteins; 3,5-dimethoxy compounds often evade this resistance).[1]
Method:
-
Seed cells (5,000 cells/well) in 96-well plates; allow attachment for 24h.
-
Treat with serial dilutions of the compound (0.01 – 100
M) for 48h and 72h. -
Fix cells (TCA) and stain with Sulforhodamine B (SRB) or add MTT reagent.
-
Read absorbance.[1] Calculate IC₅₀ using non-linear regression.
-
Success Metric: IC₅₀ < 1
M suggests lead potential.[1]
Part 4: ADME & Safety Profiling[1]
Metabolic Stability Prediction
The tertiary cyclobutanol is a "soft spot" for metabolism.[1]
-
Phase I: The cyclobutane ring is relatively stable, but the methoxy groups may undergo O-demethylation by CYP450s (CYP2D6 or CYP3A4).
-
Phase II: The tertiary hydroxyl group is sterically hindered but may still be a substrate for Glucuronidation (UGT enzymes).
-
Recommendation: Perform a Microsomal Stability Assay (Human/Rat liver microsomes) early. If half-life (
) is < 15 min, consider blocking the alcohol (e.g., converting to a methyl ether or carbamate) in next-generation analogs.
Toxicity Flags
-
hERG Inhibition: Lipophilic aromatic compounds can block hERG potassium channels, leading to QT prolongation. In silico modeling should be performed immediately.[1]
-
Quinone Methide Formation: If the methoxy groups are metabolically cleaved to a phenol, the resulting intermediate could oxidize to a reactive quinone methide, though the 3,5-substitution pattern makes this less likely than in 3,4-substituted analogs.
References
-
Greene, L. M., et al. (2025). "Synthesis and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity." MDPI Molecules. (Demonstrates the potency of the 3,5-dimethoxy motif in replacing the trimethoxy ring of Combretastatin). Link
-
Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][4] 122. Synthesis of combretastatin A-4 prodrugs." Journal of Medicinal Chemistry. (Foundational text on the colchicine-site binding pharmacophore).
-
Xu, Y., et al. (2014). "Cyclobutane-Containing Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. (Review of cyclobutane as a conformational restrictor and bioisostere). Link
-
Rimando, A. M., et al. (2002). "Cancer Chemopreventive and Antioxidant Activities of Pterostilbene, a Naturally Occurring Analogue of Resveratrol." Journal of Agricultural and Food Chemistry. (Validates the 3,5-dimethoxy biological activity). Link
-
MedChemExpress. "Cyclobutanol Reagent Profile." (Technical specifications for the cyclobutanol core). Link
Sources
Application Note: Scalable Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol via Grignard Addition
Introduction & Scientific Context
The synthesis of 1-arylcyclobutanols represents a critical transformation in medicinal chemistry, particularly for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesic pharmacophores. The target molecule, 1-(3,5-dimethoxyphenyl)cyclobutanol , combines a lipophilic, electron-rich aromatic ring with a strained cyclobutane scaffold. This specific substitution pattern (3,5-dimethoxy) is often utilized to probe steric and electronic interactions in receptor binding pockets compared to its 3,4-dimethoxy analogs.
This application note details a robust, scalable protocol for the synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol via a Grignard addition. Unlike standard open-chain ketone additions, the use of cyclobutanone requires careful thermal management to prevent ring strain-induced side reactions or volatility losses.
Key Reaction Features
-
Transformation: Nucleophilic addition of an aryl Grignard to a strained cyclic ketone.
-
Key Challenge: Controlling the exotherm during Grignard initiation to prevent Wurtz homocoupling of the aryl bromide.
-
Solvent Strategy: Tetrahydrofuran (THF) is selected over diethyl ether to ensure higher solubility of the dimethoxy-substituted magnesium intermediate and to raise the reflux temperature for efficient initiation.
Reaction Scheme & Retrosynthesis
The synthesis relies on the in situ generation of (3,5-dimethoxyphenyl)magnesium bromide followed by electrophilic trapping with cyclobutanone.
Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| 1-Bromo-3,5-dimethoxybenzene | >97% | 1.0 | Aryl Precursor |
| Magnesium Turnings | 99.9% | 1.2 | Metal Source |
| Cyclobutanone | >95% | 1.1 | Electrophile |
| Iodine ( | Resublimed | Cat.[1] | Initiator |
| THF (Anhydrous) | <50 ppm | Solvent | Reaction Medium |
| Ammonium Chloride ( | Sat. Aq. | Excess | Quenching Agent |
Equipment
-
Glassware: 3-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing addition funnel. Note: All glassware must be oven-dried at 120°C for >4 hours.
-
Atmosphere: Nitrogen (
) or Argon balloon/manifold. -
Temperature Control: Ice-water bath (
C) and oil bath ( C).
Experimental Protocol
Phase 1: Grignard Reagent Formation
Objective: Generate (3,5-dimethoxyphenyl)magnesium bromide without significant homocoupling.
-
Setup: Assemble the oven-dried glassware under a flow of inert gas (
). Place magnesium turnings (1.2 equiv) and a magnetic stir bar in the flask. -
Activation: Add a single crystal of iodine to the magnesium. Heat gently with a heat gun until purple vapors sublime and settle on the magnesium surface. This depassivates the MgO layer [1].
-
Solvent Prep: Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 equiv) in anhydrous THF (concentration ~1.0 M).
-
Initiation: Add approximately 10% of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling/turbidity and loss of iodine color) within 5 minutes, heat the flask locally with a heat gun or add 2 drops of 1,2-dibromoethane.
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 30 minutes. Maintain a gentle reflux driven by the reaction exotherm.
-
Completion: After addition, reflux externally (oil bath at 70°C) for 1 hour to ensure conversion. The solution should appear dark grey/brown.[1][2]
Phase 2: Cyclobutanone Addition
Objective: Controlled nucleophilic attack on the strained ketone.
-
Cooling: Cool the Grignard solution to
C using an ice-water bath. -
Addition: Dissolve cyclobutanone (1.1 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes.
-
Note: The exotherm here can be sharp. Monitor internal temperature to keep
C.
-
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Phase 3: Workup & Isolation
-
Quench: Cool the mixture back to
C. Slowly add saturated aqueous . Caution: Magnesium salts may precipitate and cause clumping. -
Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography.
-
Eluent: Gradient of 5% to 20% EtOAc in Hexanes.
-
TLC: Product typically has an
in 20% EtOAc/Hexanes (visualize with UV or Vanillin stain).
-
Results & Discussion
Expected Analytical Data
The product, 1-(3,5-dimethoxyphenyl)cyclobutanol, is typically isolated as a white to off-white solid or viscous oil depending on purity.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR | Aromatic H (Ortho to alkyl) | |
| Aromatic H (Para to alkyl) | ||
| Methoxy groups ( | ||
| Cyclobutane ring ( | ||
| Cyclobutane ring ( | ||
| Cyclobutane ring ( | ||
| Yield | 75% - 85% | Typical isolated yield |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Initiation | Passivated Mg or wet solvent | Add 2 drops 1,2-dibromoethane; ensure THF is from a fresh still/keg. |
| Low Yield | Enolization of ketone | Ensure temperature is |
| Biphenyl Impurity | Wurtz Coupling | Dilute bromide solution further; add bromide slower to keep local concentration low. |
Mechanistic Insight
The 3,5-dimethoxy substitution pattern makes the aryl ring electron-rich, increasing the nucleophilicity of the carbon-magnesium bond compared to a standard phenyl Grignard. However, the cyclobutanone ring possesses significant angle strain (~26 kcal/mol). While Grignard additions are generally clean, the resulting magnesium alkoxide is bulky. The acidic quench must be performed carefully; strong mineral acids can sometimes induce ring expansion or dehydration of the tertiary alcohol [2]. Therefore, buffered ammonium chloride is strictly recommended over HCl.
References
-
Preparation of Grignard Reagents
- Source: Organic Syntheses, Coll. Vol. 3, p. 550 (1955).
- Context: Standard protocols for iodine activ
-
URL:[Link]
-
Reactivity of Cyclobutanone
- Source:Journal of the American Chemical Society, "Ring Strain and Reactivity in Cyclobutane Deriv
- Context: Discusses the stability of cyclobutanols under acidic workup conditions.
-
URL:[Link] (Representative link for cyclobutane chemistry).
-
3,5-Dimethoxyphenylmagnesium Bromide Properties
- Source: PubChem Compound Summary.
- Context: Physical properties and safety data for the specific aryl halide precursor.
-
URL:[Link]
-
General Grignard Protocol (Sigma-Aldrich/Merck)
- Source: Technical Bulletin AL-134.
-
Context: Handling air-sensitive organometallics.[1]
Sources
Advanced Purification Protocols for 1-(3,5-Dimethoxyphenyl)cyclobutanol: From Crude Synthesis to Assay-Ready API
Audience: Research Chemists, Process Scientists, and Preclinical Drug Development Professionals. Objective: To provide a robust, scalable, and orthogonal purification strategy for 1-(3,5-Dimethoxyphenyl)cyclobutanol, mitigating the inherent structural instabilities of tertiary cyclobutanols.
Physicochemical Profiling & The Acid-Sensitivity Challenge
1-(3,5-Dimethoxyphenyl)cyclobutanol is a highly valuable scaffold in medicinal chemistry, often synthesized via the nucleophilic addition of 3,5-dimethoxyphenylmagnesium bromide to cyclobutanone. However, the purification of this molecule presents a unique mechanistic challenge.
The Causality of Degradation: The molecule features a tertiary alcohol situated on a highly strained four-membered ring. When exposed to strong acids and heat, tertiary cyclobutanols undergo rapid protonation and loss of water, generating a carbocation that immediately undergoes ring expansion to relieve steric strain, forming more stable cyclopentene derivatives (e.g., 1-(3,5-dimethoxyphenyl)cyclopent-1-ene)[1].
Because of this vulnerability, all downstream purification steps must strictly avoid acidic conditions . Traditional practices, such as quenching Grignard reactions with HCl or using Trifluoroacetic acid (TFA) in HPLC buffers, will result in catastrophic yield loss and contamination.
Table 1: Impurity Landscape and Orthogonal Removal Strategies
| Impurity | Source | Polarity | Primary Removal Method |
| Magnesium Salts | Grignard Reagent | Ionic / Highly Polar | Aqueous Workup (LLE with aq. NH₄Cl) |
| 3,5-Dimethoxybenzene | Quenched Grignard | Non-Polar | Flash Chromatography (Early fractions) |
| 3,3',5,5'-Tetramethoxybiphenyl | Grignard Homocoupling | Non-Polar | Flash Chromatography / Trituration |
| Cyclobutanone | Unreacted Starting Material | Moderate | Flash Chromatography (Late fractions) |
| Cyclopentene Derivatives | Acid-Catalyzed Degradation | Non-Polar | Preventative (Avoid strong acids) |
Purification Workflow & Decision Tree
To achieve >99.5% purity suitable for biological assays, an orthogonal purification strategy is required. The workflow leverages differences in partition coefficients, adsorption affinities, and solubility[2].
Figure 1: Orthogonal purification decision tree for 1-(3,5-Dimethoxyphenyl)cyclobutanol.
Experimental Protocols
Protocol A: Mild Normal-Phase Flash Chromatography (Bulk Cleanup)
Expert Insight: Standard silica gel contains acidic silanol groups that can catalyze the ring expansion of our target molecule during prolonged column residence times. To prevent on-column degradation, the stationary phase must be deactivated using a mild organic base[3].
Step-by-Step Methodology:
-
Stationary Phase Preparation: Select a 20:1 to 50:1 ratio of silica gel (230-400 mesh) to crude compound mass[3].
-
Column Equilibration: Prepare a solvent system of 95:5 Hexanes:Ethyl Acetate containing 0.1% Triethylamine (Et₃N) . Flush the dry silica with 3 column volumes (CV) of this deactivated eluent to neutralize acidic sites.
-
Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed to ensure a narrow sample band, maximizing theoretical plates and resolution.
-
Gradient Elution: Execute the gradient outlined in Table 2. Maintain a rapid flow rate (e.g., using pressurized air or an automated flash system) to minimize the molecule's time on the column.
-
Self-Validation System: Spot fractions on a TLC plate and develop in 85:15 Hexanes:EtOAc. The target compound is UV-active (254 nm) and stains strongly with Potassium Permanganate (KMnO₄). Pool only the fractions containing a single spot at the target Retention Factor (Rf ~0.35).
Table 2: Flash Chromatography Gradient
| Column Volumes (CV) | % Hexanes | % Ethyl Acetate | Elution Target |
| 0 - 2 | 95 | 5 | Non-polar biphenyls and dimethoxybenzene |
| 2 - 6 | 85 | 15 | 1-(3,5-Dimethoxyphenyl)cyclobutanol |
| 6 - 8 | 70 | 30 | Unreacted cyclobutanone and polar impurities |
Protocol B: pH-Controlled Reverse-Phase Prep-HPLC (High-Resolution Polishing)
Expert Insight: While normal-phase chromatography removes bulk impurities, reverse-phase HPLC provides the orthogonal selectivity necessary for >99.5% purity. Standard HPLC buffers rely on 0.1% TFA to sharpen peaks. However, concentrating fractions containing TFA will drop the pH significantly as water evaporates, triggering the dehydration/ring-expansion cascade[1]. A volatile, neutral buffer is mandatory.
Step-by-Step Methodology:
-
System Preparation: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm). Prepare Mobile Phase A: HPLC-grade Water with 10 mM Ammonium Bicarbonate (pH ~7.4). Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Injection: Dissolve the flash-purified material in a 1:1 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Elution: Run the gradient detailed in Table 3. Trigger fraction collection via UV absorbance at 254 nm and 280 nm.
-
Self-Validation System: Analyze an aliquot of the pooled fractions on an analytical LC-MS system. Note: Tertiary alcohols often undergo in-source fragmentation in ESI-MS. Look for the [M-H₂O+H]⁺ peak at m/z 191.1 alongside the parent [M+H]⁺ at m/z 209.1 to confirm identity.
-
Isolation: Lyophilize the pooled fractions directly. Do not use a rotary evaporator at high heat, as prolonged thermal stress in aqueous environments can degrade the product.
Table 3: Prep-HPLC Gradient (10 mM NH₄HCO₃ Buffer)
| Time (min) | % Water (Buffer) | % Acetonitrile | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 20.0 |
| 2.0 | 90 | 10 | 20.0 |
| 15.0 | 10 | 90 | 20.0 |
| 18.0 | 10 | 90 | 20.0 |
| 18.1 | 90 | 10 | 20.0 |
Protocol C: Final Polishing via Trituration
Expert Insight: If the compound crystallizes after flash chromatography, trituration is a highly efficient, solvent-sparing alternative to Prep-HPLC. The dimethoxyphenyl group often imparts crystallinity, while the primary homocoupled impurity (3,3',5,5'-tetramethoxybiphenyl) remains highly soluble in cold non-polar solvents.
Step-by-Step Methodology:
-
Suspension: Transfer the semi-solid mass to a chemically resistant glass vial. Add 5 volumes (v/w) of ice-cold Hexanes.
-
Agitation: Sonicate the vial for 2 minutes to break up macroscopic chunks, then stir vigorously at 0 °C for 30 minutes. The target compound will remain largely insoluble as a white powder.
-
Recovery: Filter the suspension rapidly through a sintered glass funnel (porosity M) under vacuum. Wash the filter cake with 1 volume of ice-cold pentane.
-
Self-Validation System: Take a 1 mg sample of the filter cake and run an analytical HPLC trace. If purity is >99.5%, proceed to drying. If not, repeat the trituration step.
-
Drying: Dry the solid under high vacuum (<0.1 mbar) at room temperature for 12 hours to afford the assay-ready API.
References
-
Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
Question: Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat (Acid-Catalyzed Ring Expansion) Source: AskFilo (askfilo.com) URL:[Link]
-
Chromatography – Separation Tool in Bioanalysis Source: International Journal of Pharmaceutical Research and Applications (ijprajournal.com) URL:[Link]
Sources
Topic: Comprehensive Analytical Methods for the Characterization of 1-(3,5-Dimethoxyphenyl)cyclobutanol
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of 1-(3,5-dimethoxyphenyl)cyclobutanol. As a novel molecule with potential applications in medicinal chemistry and materials science, rigorous characterization is paramount. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, presenting each as a self-validating system for ensuring scientific integrity.
Introduction and Compound Overview
1-(3,5-Dimethoxyphenyl)cyclobutanol is a tertiary alcohol incorporating a sterically demanding cyclobutane ring and an electron-rich dimethoxy-substituted phenyl group. The cyclobutane moiety is a strained four-membered ring system that can serve as a versatile synthetic intermediate.[1] Its unique three-dimensional structure can be valuable in drug design for probing protein binding pockets. The dimethoxyphenyl group is a common feature in biologically active natural products and synthetic compounds.[2] Therefore, confirming the identity, structure, and purity of this molecule is a critical first step in any research or development pipeline.
This guide provides the foundational analytical protocols required to establish a comprehensive quality control profile for 1-(3,5-dimethoxyphenyl)cyclobutanol.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework. For quantitative analysis (qNMR), a certified internal standard such as 1,3,5-trimethoxybenzene is essential for accurate concentration determination.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Protocol 1: ¹H and ¹³C NMR Analysis
A. Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(3,5-Dimethoxyphenyl)cyclobutanol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often used for its excellent solubilizing properties for moderately polar organic compounds.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
B. Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Interpretation & Expected Results
The structure of 1-(3,5-Dimethoxyphenyl)cyclobutanol dictates a specific pattern of signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (6H) | ~55 |
| Aromatic Protons (H2', H6') | ~6.5 | Doublet (2H) | ~105 |
| Aromatic Proton (H4') | ~6.4 | Triplet (1H) | ~100 |
| Cyclobutane Protons | 1.8 - 2.6 | Multiplets (6H) | ~15-40 |
| Hydroxyl Proton (-OH) | Variable (1.5-3.0) | Broad Singlet (1H) | N/A |
| Quaternary Carbon (C1) | N/A | N/A | ~75-85 |
| Aromatic Quaternary (C1') | N/A | N/A | ~145 |
| Aromatic Quaternary (C3', C5') | N/A | N/A | ~160 |
Note: These are predicted values based on analogous structures. Actual values may vary slightly.[4][5]
Causality and Insights:
-
The two methoxy groups are chemically equivalent, giving rise to a single, sharp singlet integrating to six protons.
-
The aromatic protons will appear in the characteristic downfield region (6-8 ppm) and exhibit a distinct splitting pattern (two doublets and one triplet) due to their meta-coupling.
-
The cyclobutane protons will be in the aliphatic region and show complex splitting (multiplets) due to coupling with each other.
-
The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Principle of the Technique
In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This ion and its fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation of cyclobutanol derivatives often involves specific pathways like the loss of water or ring cleavage.[6]
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
A. Sample Introduction:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet if coupled (GC-MS). GC-MS is highly recommended as it also provides a purity profile.[2]
B. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Mass Range: Scan a range of m/z 40-400 to ensure capture of the molecular ion and key fragments.
Data Interpretation & Expected Results
-
Molecular Formula: C₁₂H₁₆O₃
-
Exact Mass: 208.11 g/mol
-
Molecular Ion (M⁺•): Expect a peak at m/z = 208. The presence of this peak confirms the molecular weight. In some cases, the molecular ion peak for alcohols can be weak or absent.[7]
-
Key Fragments:
-
[M-H₂O]⁺• (m/z = 190): Loss of a water molecule is a very common fragmentation pathway for alcohols.
-
[M-C₂H₄]⁺• (m/z = 180): Retro [2+2] cycloaddition can lead to the loss of ethene from the cyclobutane ring.[8]
-
Peak at m/z = 151: Corresponds to the [C₉H₁₁O₂]⁺ fragment, resulting from the cleavage of the cyclobutane ring, leaving the charged dimethoxyphenyl moiety.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound and for quantifying it in mixtures.
Principle of the Technique
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like 1-(3,5-Dimethoxyphenyl)cyclobutanol, a reversed-phase method (polar mobile phase, nonpolar stationary phase) is highly effective.[9]
Workflow for HPLC Analysis
Caption: HPLC workflow from preparation to data analysis.
Protocol 3: Reversed-Phase HPLC Method
A. Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid. The acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both solvents using sonication or vacuum filtration to prevent air bubbles in the system.
B. Sample and Standard Preparation:
-
Prepare a stock solution of 1-(3,5-Dimethoxyphenyl)cyclobutanol at 1.0 mg/mL in a 50:50 mixture of Solvent A and B.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[2]
C. Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Solvents A and B |
| Gradient | 0-15 min: 35% to 75% B; 15-20 min: hold at 75% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temp. | 30-45 °C |
| Detection | UV at 275 nm (based on the dimethoxy-aromatic chromophore) |
| Injection Vol. | 10 µL |
Data Interpretation & Expected Results
A pure sample will show a single major peak at a specific retention time. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks represent impurities.
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Protocol 4: IR Spectroscopy
-
Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (Cyclobutane) |
| 1600, 1470 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Aryl ether & Alcohol |
Overall Characterization Workflow
The following diagram illustrates the logical flow for the complete analytical characterization of a newly synthesized batch of 1-(3,5-Dimethoxyphenyl)cyclobutanol.
Caption: A logical workflow for compound characterization.
References
- BenchChem. (2025). The Natural Occurrence and Analysis of Dimethoxyphenyl Compounds: A Technical Guide. Benchchem.
- Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- Holmes, J. L., & McGillivray, D. (1973). The fragmentation mechanism of cyclobutanol. Organic Mass Spectrometry, 7(4), 347-357.
-
Kim, B., Ahn, S., Lee, Y., Koh, D., & Lim, Y. (2021). 1 H and 13 C NMR spectral assignments of nineteen 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-pyrazoline derivatives. Magnetic Resonance in Chemistry, 59(4), 478–488. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclobutanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Pouchert, C. J. (1983). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Takeda, K., Haraguchi, H., & Okamoto, Y. (2003). A [6 + 2] annulation that involves the combination of β-alkenoyl acylsilanes and a vinyllithium derivative enables in one operation and a stereoselective manner the construction of eight-membered ring systems containing useful functionalities for further synthetic elaboration from readily available six- and two-carbon components. Organic letters, 5(20), 3705–3707. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. [Link]
-
Vedejs, E., & Boxer, M. B. (2005). Diastereoselective [2 + 2] cyclizations of silyl enol ethers with acrylates are described. Organic letters, 7(15), 3127–3129. [Link]
-
Wiley-VCH. (2024). 1-(3,5-Dimethoxyphenyl)ethan-2-ol. SpectraBase. [Link]
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Zeman, S. (1993). Thermogravimetric analysis, initial temperature of apparent weight change per ASTM E914. Thermochimica Acta, 230, 191.
-
Zhang, W., & Li, C. J. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15296–15328. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR-based stability evaluation of (E)-1-(3',4'-dimethoxyphenyl)butadiene (DMPBD) from Zingiber cassumunar Roxb. rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1 H and 13 C NMR spectral assignments of nineteen 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Using 1-(3,5-Dimethoxyphenyl)cyclobutanol as a building block in organic synthesis
Topic: Using 1-(3,5-Dimethoxyphenyl)cyclobutanol as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
The "Grow or Cut" Strategy for Sp
Executive Summary
1-(3,5-Dimethoxyphenyl)cyclobutanol is a high-value, strained tertiary alcohol that serves as a linchpin intermediate in the synthesis of complex pharmaceutical scaffolds. Its utility stems from the high ring strain of the cyclobutane moiety (~26 kcal/mol), which drives two distinct, orthogonal reaction pathways:
-
Ring Expansion ("Grow"): Acid-mediated semipinacol rearrangement to access 2-arylcyclopentanones.
-
Ring Opening ("Cut"): Oxidative radical fragmentation (
-scission) to generate -functionalized linear ketones or alkyl radicals for Minisci-type couplings.
The 3,5-dimethoxy substitution pattern is particularly relevant for medicinal chemistry, mimicking the A-ring of resveratrol, cannabinoids, and various stilbenoid natural products.
Synthesis of the Building Block
The synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol is achieved via a standard Grignard addition. The electron-rich nature of the 3,5-dimethoxyaryl ring ensures rapid formation of the Grignard reagent, but strict temperature control is required to prevent enolization of the cyclobutanone.
Protocol A: Grignard Addition
Reagents: 1-Bromo-3,5-dimethoxybenzene, Magnesium turnings, Cyclobutanone, THF (anhydrous).
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. Add Mg turnings (1.2 equiv) and a crystal of . -
Grignard Formation: Add 1-bromo-3,5-dimethoxybenzene (1.0 equiv) in THF dropwise. Initiate with a heat gun if necessary. Maintain a gentle reflux during addition. Stir for 1 h at ambient temperature after addition is complete.
-
Addition: Cool the Grignard solution to 0 °C (ice bath). Crucial Step: Add cyclobutanone (1.2 equiv) in THF dropwise over 30 minutes.
-
Note: Maintaining 0 °C minimizes the risk of cyclobutanone acting as an enolizable proton source rather than an electrophile.
-
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a white to off-white solid.
Pathway I: Ring Expansion (The "Grow" Strategy)
Target: 2-(3,5-Dimethoxyphenyl)cyclopentanone derivatives.
This pathway leverages the semipinacol rearrangement .[1] Under acidic conditions, the tertiary alcohol is protonated and leaves as water. The resulting carbocation is stabilized by the electron-rich aryl group, but the relief of ring strain drives the migration of the cyclobutane C-C bond, expanding the ring to a cyclopentanone.
Protocol B: Acid-Catalyzed Rearrangement
Reagents: 1-(3,5-Dimethoxyphenyl)cyclobutanol,
-
Setup: Dissolve the cyclobutanol substrate (1.0 equiv) in Toluene (0.1 M).
-
Catalysis: Add pTsOH
H O (0.1 equiv). -
Reaction: Heat to 80 °C for 2–4 hours. Monitor by TLC for the disappearance of the starting alcohol and appearance of the ketone (lower R
). -
Mechanism Check: The product formed is 2-(3,5-dimethoxyphenyl)cyclopentanone , not the 1-aryl isomer. The aryl group does not migrate; the ring bond migrates.
-
Workup: Cool to RT. Wash with saturated
. Dry and concentrate.
Visualization: Semipinacol Mechanism
Caption: Acid-catalyzed semipinacol rearrangement driven by cyclobutane strain release.
Pathway II: Ring Opening (The "Cut" Strategy)
Target:
This pathway utilizes oxidative radical fragmentation . Single-electron oxidation (SET) of the alcohol generates an alkoxy radical, which undergoes rapid
Application 1: Minisci-Type Alkylation of Heterocycles
This is a powerful method to append the (3,5-dimethoxybenzoyl)propyl chain onto electron-deficient heterocycles (e.g., isoquinoline, pyridine) without pre-functionalization.
Protocol C: Silver-Catalyzed Minisci Reaction
Reagents: Heterocycle (e.g., Isoquinoline), Cyclobutanol substrate,
-
Mix: In a vial, combine Isoquinoline (1.0 equiv), Cyclobutanol (1.5 equiv), and
(0.2 equiv). -
Solvent: Add biphasic solvent system DCM:H
O (1:1). Add TFA (1.0 equiv) to protonate the heterocycle. -
Oxidant: Add
(2.0 equiv). -
Reaction: Stir vigorously at 40 °C for 12 hours.
-
Outcome: The cyclobutanol opens to a
-keto radical, which attacks the C-1 position of the isoquinoline.
Application 2: Manganese(III) Oxidative Functionalization
Uses Mn(OAc)
Table 1: Oxidative Ring Opening Trapping Agents
| Trapping Agent | Product Class | Mechanism Note |
| TEMPO | Radical quenching (Mechanistic probe) | |
| TMS-N | Oxidative azidation (Mn-catalyzed) | |
| Electron-Deficient Alkene | 1,7-Dicarbonyls | Intermolecular Giese addition |
| O | Aerobic oxidation |
Visualizing the Divergent Reactivity
The following diagram illustrates the central role of 1-(3,5-dimethoxyphenyl)cyclobutanol as a divergent building block.
Caption: Divergent synthesis hub: Acidic conditions drive ring expansion; Oxidative conditions drive ring opening.
Medicinal Chemistry Implications
The 3,5-dimethoxyphenyl moiety is a privileged pharmacophore. When incorporated via the cyclobutanol scaffold, it offers specific advantages:
-
Metabolic Stability: The 3,5-substitution blocks the primary sites of metabolic oxidation on the phenyl ring (positions 3 and 5), forcing metabolism to the less reactive 4-position or the alkyl chain.
-
Resveratrol Mimicry: This motif appears in pterostilbene and resveratrol. Using the cyclobutanol ring expansion allows for the creation of C-glycoside mimics or rigidified analogs of these stilbenoids.
-
Solubility: The two methoxy groups significantly enhance lipophilicity (LogP) while maintaining hydrogen bond acceptor capability, improving membrane permeability compared to the di-hydroxy analogs.
References
-
Semipinacol Rearrangement Mechanism
-
Minisci Reaction with Cyclobutanols
- Title: Silver-Catalyzed Ring-Opening Strategy for the Minisci Reaction of Cyclobutanols.
- Source: Organic Letters (2017).
-
URL:[Link]
-
Manganese(III)
-
General Grignard Reagent Preparation
- Title: Preparation of Grignard Reagents (General Protocol).
- Source: Organic Syntheses.
-
URL:[Link]
Sources
Application Note: Derivatization Strategies for 1-(3,5-Dimethoxyphenyl)cyclobutanol in Biological Screening
Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Scientists. Document Type: Technical Protocol & Mechanistic Guide.
Executive Summary
The incorporation of sp3-rich, rigid ring systems is a proven strategy to improve the pharmacokinetic profiles of drug candidates, allowing researchers to "escape flatland" and enhance target specificity. 1-(3,5-Dimethoxyphenyl)cyclobutanol is a highly versatile building block featuring a strained cyclobutane ring, a tertiary benzylic alcohol, and an electron-rich aromatic system. This application note details validated, self-consistent protocols for the derivatization of this scaffold to generate diverse libraries for high-throughput biological screening.
Physicochemical Profiling & Reactivity Rationale
Successful derivatization of 1-(3,5-Dimethoxyphenyl)cyclobutanol requires precise control over reaction conditions due to the competing reactivities of its structural motifs:
-
The Tertiary Benzylic Alcohol (Steric & Electronic Challenges): The hydroxyl group is highly sterically encumbered. Furthermore, because it is both tertiary and benzylic, it is exceptionally prone to acid-catalyzed dehydration. Under acidic conditions (such as standard Fischer esterification), the relief of the ~26 kcal/mol cyclobutane ring strain drives rapid ring-opening or elimination via a stabilized benzylic carbocation. Therefore, basic or strictly neutral conditions are mandatory for O-functionalization[1].
-
The Aromatic System (Electrophilic Activation): The methoxy groups at the C3 and C5 positions strongly donate electron density into the phenyl ring via resonance. This highly activates the C2, C4, and C6 positions toward Electrophilic Aromatic Substitution (EAS). Derivatization here provides an excellent vector for cross-coupling without disrupting the cyclobutanol pharmacophore.
-
Cyclobutane Ring Strain (C–C Cleavage Potential): The inherent strain of the cyclobutane ring can be exploited using transition-metal catalysis. Coordination of the tertiary alcohol to Palladium(II) initiates a
-carbon elimination, cleaving the C–C bond to yield reactive alkylpalladium intermediates that can be trapped to form complex, functionalized acyclic ketones[2][3].
Derivatization Workflow
Fig 1: Divergent derivatization pathways for 1-(3,5-Dimethoxyphenyl)cyclobutanol.
Experimental Protocols
Protocol A: Synthesis of Ester Prodrugs via Mild O-Acylation
Causality & Rationale: To synthesize ester prodrugs for improved cellular permeability[4], we bypass acidic coupling agents. Instead, we utilize an acid chloride with 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic catalyst to overcome the steric hindrance of the tertiary alcohol, while Triethylamine (Et
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1-(3,5-Dimethoxyphenyl)cyclobutanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add Triethylamine (3.0 mmol) and DMAP (0.2 mmol). Stir for 5 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.5 mmol) dissolved in 2 mL of anhydrous DCM over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench the reaction with saturated aqueous NaHCO
(10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (silica gel) to yield the pure tertiary ester prodrug.
Protocol B: Regioselective Electrophilic Aromatic Bromination
Causality & Rationale: The 3,5-dimethoxy substitution makes the ring highly nucleophilic. Using N-Bromosuccinimide (NBS) at low temperatures ensures mono-bromination (primarily at the sterically accessible C2 or C6 positions) while avoiding over-bromination or oxidative degradation of the cyclobutanol ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(3,5-Dimethoxyphenyl)cyclobutanol (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) in a foil-wrapped flask (to exclude light).
-
Cooling: Cool the solution to exactly 0 °C.
-
Bromination: Add NBS (1.05 mmol) in three equal portions over 15 minutes to prevent exothermic spikes.
-
Reaction: Stir at 0 °C for 1 hour.
-
Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash extensively with water (5 x 10 mL) to remove DMF and succinimide byproducts. Wash with brine, dry over Na
SO , and evaporate. -
Validation: Confirm regiochemistry via
H-NMR (loss of one aromatic proton and shift of the remaining meta-coupled protons).
Protocol C: Palladium-Catalyzed C–C Cleavage (Ring Opening)
Causality & Rationale: To generate acyclic, highly functionalized ketones, the cyclobutanol is subjected to Pd(II) catalysis. The relief of ring strain drives the
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the cyclobutanol (1.0 mmol), Pd(OAc)
(5 mol%), JohnPhos ligand (10 mol%), and Cs CO (1.5 mmol). -
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5 mL).
-
Heating: Seal the tube and heat to 100 °C for 16 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and concentrate. Purify the resulting
-aryl ketone via chromatography.
Mechanistic Pathway: Pd-Catalyzed Ring Opening
Fig 2: Mechanism of Pd-catalyzed C-C cleavage and ring-opening of tertiary cyclobutanols.
Quantitative Data & Physicochemical Shifts
The table below summarizes the expected outcomes and physicochemical property shifts when derivatizing 1-(3,5-Dimethoxyphenyl)cyclobutanol using the protocols outlined above.
| Derivatization Type | Reagents / Catalyst | Expected Yield (%) | Primary Biological Application | |
| O-Acetylation | Acetyl Chloride, DMAP, Et | 85 - 92% | +0.8 to +1.2 | Ester prodrug; enhanced passive membrane permeability. |
| Aromatic Bromination | NBS, DMF, 0 °C | 78 - 85% | +0.9 | Synthetic handle for SAR expansion (Suzuki/Buchwald). |
| Ring-Opening | Pd(OAc) | 65 - 75% | Variable | Scaffold hopping; generation of flexible ketone libraries. |
References
- Google Patents.
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development National Center for Biotechnology Information (PMC). URL:[Link]
-
Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage National Center for Biotechnology Information (PMC). URL:[Link]
-
Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes Involving the C–C Cleavage of Cyclobutanols ACS Publications (Organometallics). URL:[Link]
Sources
- 1. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 2. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol Enantiomers: An Application and Protocol Guide
Introduction: The Significance of Chiral Cyclobutanol Scaffolds
Chiral cyclobutane derivatives are privileged structural motifs in medicinal chemistry and drug discovery. The constrained, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets. In particular, chiral 1-arylcyclobutanols serve as versatile building blocks for the synthesis of complex molecules with a wide range of therapeutic applications. The 3,5-dimethoxyphenyl group, with its distinct electronic and steric properties, is a common feature in bioactive compounds, making the enantiomerically pure forms of 1-(3,5-dimethoxyphenyl)cyclobutanol valuable intermediates for the development of novel therapeutics.
This comprehensive guide provides a detailed protocol for the asymmetric synthesis of the (R)- and (S)-enantiomers of 1-(3,5-dimethoxyphenyl)cyclobutanol, commencing with the synthesis of the prochiral ketone precursor, 1-(3,5-dimethoxyphenyl)cyclobutanone. The core of this methodology lies in the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis.[1][2]
Strategic Overview: A Two-Step Approach to Enantiopurity
Our synthetic strategy is a logical and efficient two-step process. The initial phase focuses on the construction of the requisite prochiral ketone, 1-(3,5-dimethoxyphenyl)cyclobutanone. This is followed by the critical asymmetric reduction step, where the chirality is introduced with high fidelity using a chiral oxazaborolidine catalyst.
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Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Prochiral Ketone Precursor
The synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanone is achieved through a robust two-step sequence starting from commercially available 3,5-dimethoxybenzonitrile.
Expertise & Experience: Mechanistic Insights and Key Considerations
The initial step involves the formation of a carbanion at the benzylic position of 3,5-dimethoxybenzonitrile, facilitated by a strong base such as sodium hydride. This nucleophile then undergoes a cyclization reaction with 1,3-dibromopropane to form the cyclobutanecarbonitrile intermediate. The subsequent hydrolysis of the nitrile to a ketone is a standard transformation that can be achieved under either acidic or basic conditions. It is crucial to ensure anhydrous conditions in the first step to prevent quenching of the carbanion.
Protocol 1: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanone
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 3,5-Dimethoxybenzonitrile | 163.17 g/mol | 10.0 g | 61.3 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 2.70 g | 67.4 mmol |
| 1,3-Dibromopropane | 201.86 g/mol | 13.6 g (7.0 mL) | 67.4 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |
| Diethyl Ether | - | 500 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 200 mL | - |
| 6 M Hydrochloric Acid | - | 100 mL | - |
| Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.70 g, 67.4 mmol) under a nitrogen atmosphere.
-
Addition of Nitrile: Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve 3,5-dimethoxybenzonitrile (10.0 g, 61.3 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Formation of the Carbanion: Stir the mixture at 0 °C for 1 hour. The formation of the deep red-colored carbanion should be observed.
-
Cyclization: Add 1,3-dibromopropane (13.6 g, 67.4 mmol) dissolved in anhydrous DMF (50 mL) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup of Nitrile: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3,5-dimethoxyphenyl)cyclobutanecarbonitrile.
-
Hydrolysis to Ketone: To the crude nitrile, add 6 M hydrochloric acid (100 mL) and reflux the mixture for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup of Ketone: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-(3,5-dimethoxyphenyl)cyclobutanone.
Part 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The enantioselective reduction of the prochiral 1-(3,5-dimethoxyphenyl)cyclobutanone is the key step to establishing the desired stereocenter. The CBS reduction is renowned for its high enantioselectivity and predictable stereochemical outcome.[3][4]
Expertise & Experience: The Mechanism of Enantioselectivity
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a chiral Lewis acid complex.[2] The ketone substrate then coordinates to this complex in a sterically controlled manner, with the larger aryl group oriented away from the chiral substituent on the catalyst to minimize steric hindrance.[5] This preferential coordination directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer in excess.[3] The choice of the (R)- or (S)-CBS catalyst dictates the absolute stereochemistry of the resulting alcohol.
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Figure 2: Simplified catalytic cycle of the CBS reduction.
Trustworthiness: Ensuring High Enantiomeric Excess
The reliability of the CBS reduction is contingent upon strict adherence to anhydrous reaction conditions, as moisture can deactivate the borane reagent and the catalyst.[5] The enantiomeric excess (ee) of the product should be determined by a reliable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), to validate the stereochemical outcome of the synthesis.
Protocol 2: Asymmetric Synthesis of (R)- or (S)-1-(3,5-Dimethoxyphenyl)cyclobutanol
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 1-(3,5-Dimethoxyphenyl)cyclobutanone | 206.24 g/mol | 5.00 g | 24.2 mmol |
| (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 2.4 mL | 2.4 mmol (0.1 eq) |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 36.3 mL | 36.3 mmol (1.5 eq) |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Methanol | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (2.4 mL, 2.4 mmol).
-
Addition of Borane: Add anhydrous THF (50 mL) and cool the solution to 0 °C. Slowly add the borane-THF complex (36.3 mL, 36.3 mmol) dropwise over 15 minutes.
-
Addition of Ketone: In a separate flask, dissolve 1-(3,5-dimethoxyphenyl)cyclobutanone (5.00 g, 24.2 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, slowly quench the reaction by the dropwise addition of methanol (50 mL) at 0 °C to decompose excess borane. After gas evolution ceases, add 1 M HCl (50 mL) and stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure chiral alcohol.
Expected Results:
| Product | Catalyst | Expected Yield | Expected ee |
| (R)-1-(3,5-Dimethoxyphenyl)cyclobutanol | (R)-2-Methyl-CBS-oxazaborolidine | >90% | >95% |
| (S)-1-(3,5-Dimethoxyphenyl)cyclobutanol | (S)-2-Methyl-CBS-oxazaborolidine | >90% | >95% |
Part 3: Validation and Characterization
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric purity of the synthesized 1-(3,5-dimethoxyphenyl)cyclobutanol is determined by chiral HPLC analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.
Procedure:
-
Inject a sample of the racemic 1-(3,5-dimethoxyphenyl)cyclobutanol (prepared by reduction of the ketone with sodium borohydride) to determine the retention times of both enantiomers.
-
Inject a sample of the enantiomerically enriched alcohol synthesized via the CBS reduction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
This application note provides a comprehensive and reliable methodology for the asymmetric synthesis of the enantiomers of 1-(3,5-dimethoxyphenyl)cyclobutanol. The protocols are based on well-established and robust chemical transformations, ensuring high yields and excellent enantioselectivity. The detailed experimental procedures, coupled with mechanistic insights and validation techniques, offer researchers and drug development professionals a practical guide for accessing these valuable chiral building blocks.
References
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]
-
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
Chemical Communications (RSC Publishing). Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone. [Link]
-
ResearchGate. CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. [Link]
- Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450.
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Park, C., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Reddy, K. S., et al. (2014). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Organic & Biomolecular Chemistry, 12(35), 6846-6856. [Link]
Sources
Side reactions in the synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol
Executive Summary
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol via the Grignard addition of 3,5-dimethoxyphenylmagnesium bromide to cyclobutanone is a standard yet sensitive operation. The steric strain of the cyclobutane ring (approx. 26 kcal/mol) combined with the electron-rich nature of the 3,5-dimethoxyaryl group creates a unique stability profile.
This guide addresses the three critical failure modes: Wurtz homocoupling during reagent preparation, enolization of the ketone reducing conversion, and acid-catalyzed dehydration/ring expansion during workup.
Part 1: Troubleshooting Guide (Q&A)
Category A: Grignard Reagent Preparation
Q: My Grignard initiation is sluggish, and I observe a significant amount of white precipitate. What is happening? A: The white precipitate is likely magnesium hydroxide/oxide formed by moisture ingress, or 3,3',5,5'-tetramethoxybiphenyl (biaryl) formed via Wurtz homocoupling.
-
Mechanism: High local concentrations of the aryl bromide at the magnesium surface favor the radical coupling of two aryl species over the formation of the Grignard reagent.
-
Solution:
-
Dilution: Increase the volume of THF/Ether. High dilution suppresses bimolecular coupling.
-
Slow Addition: Add the aryl bromide solution dropwise to the refluxing magnesium suspension. Never dump the halide all at once.
-
Activation: Use 1,2-dibromoethane (5 mol%) or DIBAL-H (1 mol%) to activate the Mg surface if initiation is stalled. Avoid iodine if possible as it can sometimes promote coupling in electron-rich systems.
-
Q: The Grignard reagent is dark/black instead of the expected gray/brown. A: This often indicates colloidal magnesium or oxidation products. While aesthetically poor, the reagent may still be active. Titrate a small aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine the exact molarity before proceeding.
Category B: The Coupling Reaction
Q: I have excess Grignard (1.5 eq), but 30-40% of my cyclobutanone remains unreacted. Why? A: You are experiencing Enolization rather than Nucleophilic Addition.
-
Cause: Cyclobutanone has acidic
-protons. The Grignard reagent is a strong base ( ) as well as a nucleophile. It deprotonates the ketone to form the magnesium enolate. Upon aqueous quench, this enolate simply reverts to the starting ketone. -
Diagnostic: If you quench with
and analyze the recovered ketone by NMR, you will see deuterium incorporation at the -position. -
Protocol Adjustment:
-
Temperature: Conduct the addition at -78°C . Lower temperatures favor kinetic nucleophilic attack over thermodynamic deprotonation.
-
Cerium(III) Chloride (Imamoto Reagent): Pre-mix the Grignard with anhydrous
(1.1 eq relative to Grignard) at -78°C for 1 hour before adding the ketone. The resulting organocerium species is less basic but highly nucleophilic, completely suppressing enolization.
-
Category C: Workup & Purification (Critical)
Q: My crude NMR shows the product, but after column chromatography, I isolate a non-polar oil that looks like an alkene. A: You have triggered Acid-Catalyzed Dehydration/Rearrangement .
-
Mechanism: The tertiary benzylic alcohol is exceptionally prone to leaving. The strain of the cyclobutane ring accelerates this process.
-
Path A: Dehydration to 1-(3,5-dimethoxyphenyl)cyclobutene .
-
Path B: Ring expansion to 1-(3,5-dimethoxyphenyl)cyclopentene (thermodynamically favored).
-
-
Trigger: Silica gel is slightly acidic (
). This is sufficient to dehydrate this specific alcohol. -
Fix:
-
Quench: Use saturated
(mildly acidic) or even better, saturated sodium potassium tartrate (Rochelle's salt) if Cerium was used. Avoid . -
Purification: Pre-treat your silica gel column with 1% Triethylamine in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.
-
Part 2: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Note how the "Red" paths lead to irreversible impurity formation.
Caption: Competitive pathways in the synthesis. Red paths indicate failure modes (Wurtz coupling, Enolization, Dehydration).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol (10 mmol scale) minimizing enolization and dehydration.
Materials:
-
1-Bromo-3,5-dimethoxybenzene (2.17 g, 10.0 mmol)
-
Magnesium turnings (0.29 g, 12.0 mmol)
-
Cyclobutanone (0.70 g, 10.0 mmol)
-
Anhydrous THF (20 mL)
-
Cerium(III) Chloride heptahydrate (dried) [Optional but recommended]
Step-by-Step Procedure:
-
Grignard Formation:
-
Flame-dry a 3-neck flask under Argon. Add Mg turnings.
-
Add 2 mL of THF and a crystal of iodine.
-
Add 0.5 mL of the aryl bromide solution to initiate. Once reflux starts, add the remaining bromide in THF (8 mL) dropwise over 30 mins.
-
Reflux for 1 hour to ensure completion. Cool to -78°C .[1]
-
-
The Addition (Cerium Method):
-
Note: If skipping Cerium, proceed directly to ketone addition at -78°C.
-
In a separate flask, dry
(4.1 g, 11 mmol) under high vacuum at 140°C for 2 hours to obtain a fine white powder ( ). Suspend in 10 mL THF. -
Cannulate the cooled Grignard reagent into the
suspension at -78°C. Stir for 1 hour (Solution turns yellow/orange). -
Add Cyclobutanone (neat or in 2 mL THF) dropwise over 10 minutes.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
-
Quench & Workup:
-
Crucial Step: Quench at 0°C with saturated aqueous
(if no Ce) or 10% Rochelle's Salt (if Ce used). Stir vigorously for 30 mins to break emulsions. -
Extract with Diethyl Ether (3 x 20 mL).
-
Wash combined organics with Brine. Dry over
.[2] -
Concentrate under reduced pressure at <30°C bath temperature (Heat sensitivity!).
-
-
Purification:
-
Use a short pad of Neutral Alumina or Triethylamine-deactivated Silica .
-
Eluent: 5-10% EtOAc in Hexanes.
-
Store the purified oil in the freezer (-20°C).
-
Part 4: Impurity Profile Summary
| Impurity | Structure | Origin | Prevention Strategy |
| Biaryl Dimer | 3,3',5,5'-tetramethoxybiphenyl | Wurtz coupling during Grignard prep. | High dilution; Slow addition of bromide; Low temp. |
| Recovered SM | Cyclobutanone | Enolization by basic Grignard. | Use |
| Cyclobutene | 1-(3,5-dimethoxyphenyl)cyclobutene | Acid-catalyzed dehydration ( | Avoid HCl/H2SO4; Use deactivated silica; Keep bath <30°C. |
| Ring Expanded | 1-(3,5-dimethoxyphenyl)cyclopentene | Acid-catalyzed rearrangement. | Same as above; Avoid strong Lewis acids. |
References
-
Grignard Preparation & Wurtz Coupling
-
Prevention of Enolization (Cerium Chloride Method)
- Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." J. Am. Chem. Soc.1989, 111, 4392.
-
Cyclobutanol Dehydration & Rearrangement
- Conia, J. M., et al. "Thermolyse et photolyse de cyclobutanones." Bull. Soc. Chim. Fr.1963, 726. (Discusses ring strain and stability).
- Fitjer, L., et al. "Cyclobutane-cyclopentane rearrangements." Chem. Ber.1980, 113, 273.
Sources
Technical Support Center: Troubleshooting 1-(3,5-Dimethoxyphenyl)cyclobutanol Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and handling of highly functionalized, strained ring systems. 1-(3,5-Dimethoxyphenyl)cyclobutanol is a classic example of a molecule that looks stable on paper but behaves like a highly reactive intermediate in the flask if its microenvironment is not strictly controlled.
The core of the issue lies in the molecule's structural dichotomy: it features a highly strained four-membered ring adjacent to a tertiary alcohol and an extremely electron-rich 3,5-dimethoxyphenyl group. This guide explores the causality behind its stability issues and provides self-validating protocols to ensure your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound decompose entirely during silica gel column chromatography?
The Causality: Silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When 1-(3,5-Dimethoxyphenyl)cyclobutanol is exposed to this environment, the tertiary hydroxyl group is rapidly protonated, turning it into an excellent leaving group (water)[1].
Once water leaves, a carbocation forms at the C1 position. In a standard molecule, this might be a slow process, but the two methoxy groups on the aromatic ring strongly donate electron density via resonance, hyper-stabilizing the resulting benzylic carbocation. To relieve the massive ring strain of the cyclobutane ring, this intermediate rapidly undergoes either direct dehydration to form 1-(3,5-dimethoxyphenyl)cyclobutene or a ring expansion/scission to form acyclic ketones or tetralone derivatives[2][3].
Fig 1: Acid-catalyzed degradation pathways of 1-(3,5-Dimethoxyphenyl)cyclobutanol.
Q2: Is the compound stable under basic conditions?
The Causality: Generally, yes. Tertiary cyclobutanols are highly resistant to base-catalyzed degradation at ambient temperatures because the hydroxyl proton is weakly acidic, and the resulting alkoxide lacks a facile leaving group. However, under strongly basic conditions combined with elevated temperatures (>60°C), retro-aldol-type ring opening can occur.
Note on specialized conditions: If your reaction involves silver catalysts or oxidative environments, 1-arylsubstituted cyclobutanols undergo silver-catalyzed ring opening, forming an open-chain alkyl radical. Depending on the presence of radical scavengers, this can furnish γ-fluorinated ketones or undergo intramolecular cyclization to form 1-tetralones[4].
Q3: What drying agent should I use during the aqueous workup?
The Causality: You must use anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄). Never use Magnesium Sulfate (MgSO₄). MgSO₄ is slightly acidic. As you evaporate your organic solvent, the concentration of the dissolved cyclobutanol increases alongside the mildly acidic MgSO₄ particles, acting as a Lewis acid that will quantitatively dehydrate your product into the corresponding cyclobutene.
Part 2: Quantitative Stability Profile
To aid in your experimental design, the following table summarizes the kinetic stability of 1-(3,5-Dimethoxyphenyl)cyclobutanol across various microenvironments.
| Environmental Condition | pH Range | Est. Half-Life (t½) at 25°C | Primary Reaction / Degradation Pathway | Recommended Mitigation Strategy |
| Strongly Acidic | < 3.0 | < 5 minutes | Rapid dehydration & ring expansion | Avoid strong acids; use buffered solutions. |
| Mildly Acidic (Silica) | 4.5 - 6.0 | 2 - 4 hours | Dehydration to 1-arylcyclobutene | Deactivate silica with 1-2% TEA. |
| Neutral | 7.0 - 8.0 | > 6 months | None (Highly Stable) | Store under inert gas at -20°C. |
| Mildly Basic | 9.0 - 11.0 | > 1 month | None (Stable) | Standard handling is acceptable. |
| Strongly Basic + Heat | > 12.0 (>60°C) | ~12 hours | Retro-aldol ring opening | Maintain temperatures below 40°C. |
Part 3: Self-Validating Experimental Protocols
To prevent the loss of your synthesized material, implement the following self-validating workflows. Every step includes a validation checkpoint to ensure the system is operating within safe parameters.
Protocol A: Safe Aqueous Workup
-
Quenching: Terminate the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Do not use Ammonium Chloride (NH₄Cl), as its inherent mild acidity (pH ~5.5) is enough to trigger degradation.
-
Validation Checkpoint: Remove a 50 µL aliquot of the aqueous phase and test it with a calibrated pH meter or high-resolution pH strip. Proceed only if the pH is between 7.5 and 8.5.
-
-
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing: Wash the combined organic layers once with brine to remove residual water and salts.
-
Drying: Add anhydrous K₂CO₃ or Na₂SO₄ to the organic layer. Swirl for 5 minutes.
-
Filtration & Storage: Filter off the drying agent and store the solution in a base-washed glass vial at -20°C if not purifying immediately.
Protocol B: Triethylamine (TEA)-Deactivated Chromatography
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add 1-2% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent. Flush the packed column with at least 3 column volumes of the eluent to fully neutralize the acidic silanol groups on the silica surface.
-
Validation Checkpoint: Collect a 1 mL fraction from the column drip. Test it with wet pH paper. The column is only ready for sample loading when the eluent reads pH ≥ 7.5.
-
-
Loading: Dissolve your crude cyclobutanol in the minimum amount of TEA-spiked solvent and load it onto the column.
-
Evaporation: After collecting the product fractions, evaporate the solvent under reduced pressure.
-
Validation Checkpoint: Ensure the rotary evaporator water bath is set strictly below 30°C . Higher temperatures concentrate the TEA and can trigger thermal degradation pathways.
-
Fig 2: Optimized self-validating workflow for the safe isolation of acid-sensitive cyclobutanols.
References
-
Cyclobutanol - general description and application. Georganics. URL:[Link]
-
Lee-Ruff, E., & Ablenas, F. J. Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry (1987). URL:[Link]
-
Ring Expansion Rearrangements. Chemistry Steps. URL: [Link]
Sources
Technical Support Center: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol
Status: Operational Ticket ID: GRIG-CYC-35DMP Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Grignard Addition to Cyclobutanone
Executive Summary
The synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol via Grignard addition is a deceptive reaction. While it appears to be a standard nucleophilic addition, two competing failure modes frequently derail the process:
-
Enolization: Cyclobutanone is highly prone to
-deprotonation by the basic Grignard reagent, leading to the recovery of starting material. -
Acid-Catalyzed Rearrangement: The resulting tertiary cyclobutanol is acid-sensitive. Improper quenching can trigger dehydration (forming the cyclobutene) or ring expansion.
This guide provides a self-validating troubleshooting protocol, prioritizing the Imamoto Organocerium method to suppress enolization.
Part 1: The Decision Logic (Workflow)
The following decision tree outlines the critical control points where the synthesis typically fails and the corrective actions required.
Figure 1: Troubleshooting logic flow for the synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol, highlighting the Organocerium intervention path.
Part 2: Troubleshooting Modules
Module 1: Grignard Formation Failure
Issue: The magnesium turnings remain shiny; the solution does not reflux or turn the characteristic dark/cloudy gray. Diagnosis: The 3,5-dimethoxy substituents deactivate the C-Br bond slightly (inductive effect), but the primary culprit is usually surface passivation of the magnesium.
| Method | Protocol | Why it works |
| Iodine Activation | Add 1 crystal of | |
| DIBAL-H Entrainment | Add 2-3 drops of DIBAL-H. | Acts as a soluble hydride "scrubber" for moisture and activates the surface. |
| Turbo Grignard (Recommended) | Use iPrMgCl[1]·LiCl for Halogen-Mg exchange. | Bypasses Mg insertion entirely. Highly reliable for electron-rich aryls [1]. |
Corrective Protocol (Turbo Grignard):
-
Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 equiv) in anhydrous THF.
-
Cool to -15°C.
-
Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Stir for 30–60 mins. Conversion is usually >95% without heating.
Module 2: Low Yield & Recovered Cyclobutanone (The "Enolization Trap")
Issue: You isolate large amounts of unreacted cyclobutanone and 3,5-dimethoxybenzene (protonated Grignard), despite the Grignard forming correctly.
Diagnosis: Enolization.
Cyclobutanone has acidic
Solution: The Imamoto Reagent (Organocerium) Transmetallating the Grignard to Cerium (III) drastically lowers the basicity while increasing the oxophilicity (affinity for the carbonyl oxygen), forcing nucleophilic addition [2].
Protocol (Imamoto Method):
-
Dry the CeCl3: This is the critical step. Heat
to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the powder as it dries. Failure to dry CeCl3 kills the Grignard. -
Slurry: Suspend dried
(1.5 equiv) in THF. Stir at RT for 2 hours (milky white suspension). -
Transmetallation: Cool slurry to -78°C. Add your Grignard reagent (1.2 equiv) dropwise. Stir for 30 mins. The reagent is now an organocerium species.[2]
-
Addition: Add cyclobutanone (1.0 equiv) in THF dropwise at -78°C.
-
Result: Enolization is suppressed; 1,2-addition is favored.
Module 3: Product Decomposition During Workup
Issue: The NMR shows signals for alkenes (vinylic protons) or ring-opened ketones.
Diagnosis: Acid-Catalyzed Dehydration.
Tertiary cyclobutanols are highly strained. In the presence of strong acid (HCl,
Corrective Protocol (Buffered Quench):
-
NEVER use 1M HCl to quench this reaction.
-
Step 1: Quench at 0°C with Saturated Aqueous
. This buffers the pH to ~9. -
Step 2: If an emulsion forms (common with Cerium), add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. This solubilizes the metal salts.
-
Step 3: Dry organic layers with
(basic drying agent) rather than if the product is extremely sensitive.
Part 3: Comparative Data & Stoichiometry
Reagent Stoichiometry Table
| Component | Standard Grignard | Imamoto (CeCl3) Method | Role |
| Aryl Bromide | 1.2 equiv | 1.2 equiv | Nucleophile Precursor |
| Mg / Turbo | 1.3 equiv | 1.3 equiv | Metal Source |
| CeCl3 (Anhydrous) | N/A | 1.5 equiv | Basicity Suppressor |
| Cyclobutanone | 1.0 equiv | 1.0 equiv | Electrophile |
| Temperature | -78°C to RT | -78°C Constant | Reaction Control |
Expected Outcome Comparison
| Parameter | Standard Grignard | Organocerium (CeCl3) |
| Primary Side Reaction | Enolization (40-60%) | None (<5%) |
| Workup Difficulty | Low | Medium (Emulsions) |
| Typical Yield | 30-50% | 80-95% |
Part 4: Mechanism of Failure vs. Success
The following diagram illustrates the mechanistic divergence between the failure mode (Enolization) and the success mode (Imamoto Addition).
Figure 2: Mechanistic comparison. Path A (Red) leads to failure via enolization. Path B (Green) utilizes Cerium to ensure successful addition.
References
-
Knochel, P., et al. (2004).[3] A Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Halogen–Magnesium Exchange. Angewandte Chemie International Edition.[1][3][4] [Link]
-
Imamoto, T., et al. (1989). Organocerium reagents.[2][5][6] Nucleophilic addition to easily enolizable ketones.[5] Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction Mechanism and Side Reactions.[4][7][Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting & Purification Guide for 1-(3,5-Dimethoxyphenyl)cyclobutanol
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 1-(3,5-Dimethoxyphenyl)cyclobutanol , a critical building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors.
The synthesis of this compound typically relies on the nucleophilic addition of a 3,5-dimethoxyphenyl organometallic reagent (such as a Grignard or organolithium species) to cyclobutanone[1]. While the primary carbon-carbon bond formation is generally robust, the high reactivity of the organometallic intermediates and the inherent thermodynamic instability of the cyclobutane ring can lead to a complex impurity profile. This guide provides mechanistic insights, quantitative profiling, and self-validating protocols to ensure high-purity isolation.
Mechanistic Workflow & Impurity Generation
Understanding the chemical causality behind impurity formation is the first step in process optimization. The diagram below illustrates the primary synthetic pathway alongside the three most common side reactions: moisture quenching, Wurtz-type homocoupling[2][3], and acid-catalyzed dehydration[4].
Reaction pathway for 1-(3,5-dimethoxyphenyl)cyclobutanol synthesis and common impurity origins.
Common Impurities Profile
The following table summarizes the quantitative and qualitative data for the most frequently encountered impurities during this synthesis.
| Impurity Name | Structure / Class | Mechanistic Origin | Typical % in Crude | Relative Polarity (TLC) |
| 1,3-Dimethoxybenzene | Arene | Adventitious moisture quenching the highly basic organometallic intermediate. | 5 – 15% | Highly Non-Polar (Runs with solvent front) |
| 3,3',5,5'-Tetramethoxybiphenyl | Biaryl Dimer | Wurtz-type homocoupling between the organometallic species and unreacted aryl bromide[2]. | 2 – 10% | Non-Polar |
| 1-(3,5-Dimethoxyphenyl)cyclobutene | Alkene | Acid-catalyzed E1 dehydration or Whitmore | 5 – 20% | Moderately Non-Polar |
| Unreacted Cyclobutanone | Ketone | Incomplete conversion or stoichiometric imbalance. | < 5% | Polar (Requires staining to visualize) |
Troubleshooting FAQs
Q1: Why am I seeing a large amount of 1,3-dimethoxybenzene in my crude NMR? A1: This is the debromination product. Its presence indicates that your 3,5-dimethoxyphenylmagnesium bromide (or corresponding aryllithium) intermediate was quenched by a proton source before it could successfully attack the cyclobutanone[1]. This is almost exclusively caused by inadequate drying of your ethereal solvents (THF/Diethyl Ether) or the cyclobutanone reagent itself. Ensure all reagents are strictly anhydrous (stored over activated 3Å molecular sieves) and that the reaction is maintained under a positive pressure of ultra-high-purity argon.
Q2: How do I minimize the formation of the 3,3',5,5'-tetramethoxybiphenyl dimer?
A2: The dimer forms via a Wurtz-type coupling reaction[3]. This occurs when the newly formed organometallic species acts as a nucleophile against the unreacted 1-bromo-3,5-dimethoxybenzene starting material[5]. To suppress this, you must control the rate and temperature of the metallation step. If using n-butyllithium (n-BuLi), perform the halogen-metal exchange at strict cryogenic temperatures (
Q3: My product is degrading into an alkene during the workup phase. How do I prevent this?
A3: Cyclobutanols are highly susceptible to acid-catalyzed dehydration[4]. Protonation of the tertiary hydroxyl group leads to the loss of water, forming a cyclobutyl carbocation. Because of the significant ring strain (
Standardized Purification Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols designed to mitigate the specific impurities outlined above.
Protocol A: Optimized Non-Acidic Workup (Prevention of Dehydration)
This protocol is designed to quench the reaction while preventing acid-catalyzed ring expansion and dehydration[4].
-
Thermal Control: Upon completion of the nucleophilic addition (verified by TLC showing the disappearance of the starting aryl bromide), cool the reaction mixture to
using an ice-water bath. -
Alkaline Quench: Slowly quench the reaction by the dropwise addition of saturated aqueous
( per mmol of reagent). Caution: Vigorous gas evolution may occur if unreacted organometallic species are present. -
Self-Validation (pH Check): Verify the pH of the aqueous layer using pH indicator strips. The pH must be
before proceeding. If the pH is lower, add additional saturated or dropwise until the target pH is reached. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Concentration: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature below to prevent thermal degradation of the strained cyclobutanol.
Protocol B: Chromatographic Separation of Dimer and Starting Material
This protocol isolates the target cyclobutanol from the non-polar Wurtz dimer and debromination impurities.
-
Column Preparation: Prepare a silica gel column (230-400 mesh) using a mobile phase of
Hexanes. -
Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.
-
Elution of Non-Polars: Elute with
Hexanes to Hexanes:Ethyl Acetate. This will flush out the 1,3-dimethoxybenzene, unreacted 1-bromo-3,5-dimethoxybenzene, and the 3,3',5,5'-tetramethoxybiphenyl dimer. -
Elution of Target: Gradually increase the polarity to
Hexanes:Ethyl Acetate to elute the target 1-(3,5-dimethoxyphenyl)cyclobutanol. -
Self-Validation (TLC Monitoring): Monitor fractions via TLC (Hexanes:EtOAc
). The target cyclobutanol is UV active and will stain intensely with Potassium Permanganate ( ) or Phosphomolybdic Acid (PMA), whereas the unreacted starting materials will show poor staining.
References
-
Acid-catalyzed rearrangement of cyclobutanols Canadian Journal of Chemistry (cdnsciencepub.com)[Link]
-
Reaction mechanism - Dehydration of methylcyclobutanol Chemistry Stack Exchange [Link]
-
Preparation of arylsodiums from aryl chlorides and sodium ResearchGate[Link]
-
Wurtz reaction Wikipedia[Link]
-
Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles ACS Organometallics[Link]
Sources
Cyclobutanol Ring Preservation: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for strained ring synthesis. Cyclobutanols are highly valuable, yet notoriously sensitive structural motifs in drug development. Driven by approximately 26 kcal/mol of inherent ring strain, the four-membered ring is highly susceptible to rearrangement, expansion, or cleavage when exposed to single-electron oxidants, strong acids, or radical initiators.
This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and prevent unwanted cyclobutanol rearrangements during your synthetic workflows.
FAQ 1: Oxidative Cleavage to Lactones and Acyclic Systems
Q: When attempting to oxidize my cyclobutanol to a cyclobutanone, I am isolating γ-lactones and acyclic ketones instead. Why is this happening, and how do I fix it?
A: The issue stems from the mechanistic pathway of your chosen oxidant. Oxidants that operate via Single-Electron Transfer (SET) or generate highly reactive peroxy intermediates—such as transition metals (e.g., Co(acac)₂ / O₂) or TEMPO/NaOCl—induce the formation of alkoxy radicals. Once an alkoxy radical forms on the cyclobutane ring, the release of ring strain rapidly drives β-scission, leading to ring-opened acyclic ketones or 1,2-dioxanes 1. Similarly, TEMPO/NaOCl systems can trigger a Baeyer-Villiger-type oxidation, where hypochlorous acid acts as both a weak acid and an oxidizing agent, expanding the ring into a γ-lactone 2.
The Solution: You must switch to a strict two-electron (2e⁻) oxidant that bypasses radical intermediates. Dess-Martin Periodinane (DMP) or Swern oxidation conditions are the gold standards for preserving the cyclobutane core during oxidation 3.
Quantitative Comparison of Oxidation Conditions
| Oxidant System | Primary Mechanism | Ring Preservation Yield | Major Byproduct / Rearrangement |
| Dess-Martin Periodinane (DMP) | 2e⁻ Transfer (Hypervalent Iodine) | >90% | Trace over-oxidation |
| Swern Oxidation | 2e⁻ Transfer (Sulfonium Ion) | 85–95% | Dimethyl sulfide (odor), trace epimerization |
| TEMPO / NaOCl | 1e⁻ / Baeyer-Villiger type | <55% | γ-Lactone (up to 27%) |
| Co(acac)₂ / O₂ | Radical (Alkoxy intermediate) | <5% | 1,2-Dioxanes, Acyclic ketones |
Standard Operating Procedure: Intact Oxidation of Cyclobutanols
To guarantee ring preservation, utilize the following self-validating protocol utilizing Dess-Martin Periodinane.
Causality Focus: DMP operates via a concerted 2e⁻ transfer mechanism. By strictly controlling the pH during workup, we prevent secondary acid-catalyzed rearrangements of the resulting cyclobutanone.
Materials Required:
-
Cyclobutanol substrate (1.0 equiv)
-
Dess-Martin Periodinane (1.2–1.5 equiv)
-
Wet Dichloromethane (DCM saturated with water)
-
Saturated aqueous NaHCO₃ / Na₂S₂O₃ (1:1 v/v)
Step-by-Step Methodology:
-
Preparation & Solvation: Dissolve the cyclobutanol in wet DCM (0.1 M) and cool to 0 °C.
-
Causality: The addition of a stoichiometric amount of water accelerates the rate of DMP oxidation by facilitating ligand exchange on the hypervalent iodine center, lowering the activation energy for the desired 2e⁻ oxidation and minimizing side reactions.
-
-
Oxidant Addition: Add DMP portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
-
Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO₄, as cyclobutanones typically lack UV absorbance). The protocol is self-validating when the polar cyclobutanol spot completely disappears and a less polar, non-UV active spot appears (typically within 1–2 hours).
-
-
Quenching & Workup: Pour the reaction mixture into a vigorously stirring 1:1 solution of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir for 30 minutes until the organic layer transitions from cloudy to clear.
-
Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing post-workup oxidative cleavage. NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed rearrangements during solvent evaporation.
-
FAQ 2: Acid-Mediated Ring Expansion (Semi-Pinacol Rearrangements)
Q: During the deprotection of a neighboring functional group, my cyclobutanol underwent a rearrangement to a cyclopentanone. How do I prevent this?
A: When a carbocation is generated adjacent to the cyclobutane ring (e.g., via the departure of a leaving group or protonation of an adjacent moiety), the system undergoes a rapid 1,2-alkyl shift (Wagner-Meerwein or semi-pinacol rearrangement). This shift is thermodynamically driven by the release of ring strain, expanding the four-membered ring into a much more stable cyclopentyl system 4.
Troubleshooting Solutions:
-
Avoid Brønsted/Lewis Acids: Transition away from acid-labile protecting groups (e.g., Boc, MOM, THP) if they require strong acids like TFA or HCl for removal.
-
Orthogonal Protection: Utilize silyl ethers (e.g., TBS, TIPS) that can be cleaved under strictly neutral, fluoride-mediated conditions (e.g., TBAF buffered with acetic acid to prevent base-catalyzed aldol side reactions).
-
Radical Cation Mitigation: If utilizing photoredox catalysis, ensure the oxidation potential of your catalyst does not inadvertently oxidize the cyclobutanol to a radical cation, which is a known trigger for n+1 and n+2 ring expansions 4.
Mechanistic Visualization
Mechanistic divergence: conditions leading to cyclobutanol ring preservation vs. rearrangement.
References
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development (ACS Publications).2
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science (RSC Publishing). 3
-
Cation radical-mediated semi-pinacol and n+2 ring expansions via organic photoredox catalysis. Chemical Science (RSC Publishing). 4
-
Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. 1
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02119B [pubs.rsc.org]
- 4. Cation radical-mediated semi-pinacol and n +2 ring expansions via organic photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08977H [pubs.rsc.org]
Characterization of unexpected byproducts in 1-(3,5-Dimethoxyphenyl)cyclobutanol synthesis
Status: Operational Ticket ID: #CHEM-35-DMP-CB Subject: Troubleshooting Impurity Profiles & Yield Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol via Grignard addition is theoretically straightforward but practically treacherous. The convergence of a strained four-membered ring with an electron-rich aromatic system creates a "perfect storm" for acid-catalyzed instabilities.
This guide addresses the three most common failure modes:
-
Dehydration: Conversion to the cyclobutene olefin.
-
Ring Expansion: Rearrangement to cyclopentene derivatives.
-
Homocoupling: Biaryl impurity formation.
Visualizing the Problem: Reaction & Failure Pathways
The following diagram maps the intended reaction against the competing thermodynamic sinks.
Figure 1: Mechanistic divergence showing how acidic conditions trigger the loss of the target molecule into thermodynamically favored byproducts.
Module 1: The "Missing Yield" (Dehydration)
Symptom: The crude NMR shows a diminishing alcohol peak and the appearance of an olefinic proton (triplet/multiplet around 6.0–6.5 ppm). Root Cause: Acid-Catalyzed Elimination.
The 3,5-dimethoxy substitution pattern is strongly electron-donating. This stabilizes the benzylic carbocation intermediate formed upon protonation of the alcohol. Combined with the inherent ring strain of cyclobutane (~26 kcal/mol), the energy barrier for water loss is exceptionally low.
Troubleshooting Protocol:
| Variable | Standard Practice (RISK) | Optimized Protocol (SAFE) |
| Quench Reagent | 1M HCl or H₂SO₄ | Saturated NH₄Cl (aq) |
| Quench Temp | 0°C to RT | -10°C to 0°C |
| pH Target | pH < 2 | pH 7–8 |
Corrective Action: If you suspect dehydration is occurring during workup:
-
Stop adding acid immediately.
-
Switch to a Buffered Quench : Use a mixture of Sat. NH₄Cl and 10% NH₄OH to maintain a slightly basic pH.
-
Avoid Silica Gel: Silica is slightly acidic. For purification, pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize active sites before loading your compound.
Module 2: The "Mystery Isomer" (Ring Expansion)
Symptom: Mass spec shows the correct mass (
Once the carbocation forms (see Module 1), the system seeks to relieve ring strain. A methylene group from the cyclobutane ring migrates to the cationic center, expanding the ring to a 5-membered cyclopentene system.
Diagnostic Check:
-
Cyclobutanol (Target): 4 sets of equivalent methylene protons (symmetric).
-
Cyclopentene (Byproduct): Loss of symmetry; appearance of alkene protons distinct from the cyclobutene impurity.
Prevention Strategy: This rearrangement is purely kinetic. Once the cation forms, ring expansion is faster than simple elimination. The only prevention is preventing the cation formation entirely by strictly excluding strong acids (pKa < 4) from the process.
Module 3: Biaryl Impurities (Homocoupling)
Symptom: A persistent impurity that is non-polar, UV-active, and difficult to separate by chromatography. Root Cause: Wurtz-Type Coupling.
During the formation of the Grignard reagent (3,5-dimethoxyphenylmagnesium bromide), the aryl halide can couple with itself, catalyzed by transition metals (often trace Iron in the Magnesium turnings).
Optimization Table:
| Parameter | Recommendation | Rationale |
| Magnesium Source | Resublimed Mg or TurboGrignard (iPrMgCl·LiCl) | Trace transition metals in low-grade Mg catalyze homocoupling. |
| Concentration | Dilute (<0.5 M) | High local concentrations favor bimolecular coupling over Grignard formation. |
| Addition Rate | Slow, dropwise | Prevents "hot spots" and thermal runaways that favor side reactions. |
Master Protocol: Self-Validating Synthesis
This protocol is designed to minimize transient acid exposure and maximize yield.
Step 1: Reagent Preparation
-
Activator: Use DIBAL-H (1 mol%) or Iodine to activate Mg; avoid HCl washes of the metal.
-
Solvent: Anhydrous THF (stabilizer-free if possible).
Step 2: Grignard Formation (The "Knochel" Modification)
-
Instead of Mg turnings, use iPrMgCl·LiCl (TurboGrignard) for a Halogen-Magnesium exchange.
-
Why? It proceeds at -15°C to 0°C, significantly reducing homocoupling compared to refluxing Mg turnings.
-
Reaction: 1-Bromo-3,5-dimethoxybenzene + iPrMgCl·LiCl
Aryl-Grignard + iPrBr.
Step 3: Addition & Controlled Quench
-
Cool the Grignard solution to -78°C .
-
Add Cyclobutanone (1.1 equiv) slowly.
-
The Critical Step: Quench the reaction while still cold (-20°C) by adding a solution of Sat. NH₄Cl + 10% NH₄OH (9:1 ratio) .
-
Validation: Check pH of the aqueous layer. It must be >7.
-
-
Extract with Ethyl Acetate.
-
Drying: Use Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ (Magnesium sulfate is slightly Lewis acidic and can trigger rearrangement in highly sensitive substrates).
FAQ: Rapid Response
Q: Can I use column chromatography to separate the alkene byproduct? A: Yes, but proceed with caution. The target alcohol is polar; the alkene is non-polar. However, the alcohol can decompose on the column if the silica is acidic. Always add 1% Et₃N to your eluent.
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 1-Arylcyclobutanols are often viscous oils due to the "greasy" cycloalkyl ring and rotation of the methoxy groups preventing efficient packing. Rely on HPLC purity (>95%) rather than physical state.
Q: Why do I see starting material (Cyclobutanone) remaining even with excess Grignard?
A: Enolization. The Grignard reagent is a strong base.[2] It can deprotonate the
-
Fix: Use Cerium(III) Chloride (CeCl₃) additives. The organocerium reagent is more nucleophilic and less basic, suppressing enolization.
References
-
General Reactivity of Cyclobutanones
- Trost, B. M. "Strain as a Handle for Organic Synthesis." Accounts of Chemical Research.
-
Grignard Side Reactions & Enolization
-
Acid-Catalyzed Rearrangements (Wagner-Meerwein)
-
TurboGrignard (LiCl Mediated Synthesis)
- Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie.
Sources
Scaling up 1-(3,5-Dimethoxyphenyl)cyclobutanol synthesis without compromising purity
Topic: Scale-Up of 1-(3,5-Dimethoxyphenyl)cyclobutanol Synthesis Ticket ID: SC-882-CYC Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-(3,5-dimethoxyphenyl)cyclobutanol is a classic Grignard addition often plagued by scale-dependent failures. While the reaction appears straightforward on a milligram scale, scaling to multigram or kilogram quantities introduces three critical failure modes:
-
Thermal Runaway: The formation of 3,5-dimethoxyphenylmagnesium bromide is highly exothermic.
-
The "Gel" Effect: Magnesium salts form intractable emulsions during aqueous workup, trapping product and lowering yield.
-
Acid Sensitivity: The target tertiary cyclobutanol is prone to acid-catalyzed dehydration (yielding the alkene) or ring expansion/opening due to ring strain.
This guide provides a self-validating protocol designed to mitigate these risks, ensuring high purity (>98%) and reproducible yields.
Module 1: Reagent Preparation & Grignard Initiation
The Challenge: The "Dead" Grignard
User Issue: "I added the bromide to the magnesium, but the temperature isn't rising. Should I heat it more?"
Technical Insight: Do NOT simply crank up the heat. This leads to an "induction period" followed by a sudden, violent exotherm (thermal runaway). The 3,5-dimethoxy substituents make the aryl ring electron-rich, but steric and electronic factors can sometimes passivate the magnesium surface.
Protocol: The "Entrainment" Method
Instead of relying on iodine alone, use a self-validating initiation step.
-
System Prep: Flame-dry a 3-neck flask under
flow. Add Magnesium turnings (1.2 equiv). -
Activation: Add a single crystal of Iodine (
) and dry THF (just enough to cover Mg). -
The Validator: Add DIBAL-H (1-2 mol%) or a small aliquot of pre-formed Grignard reagent (e.g.,
).-
Why? DIBAL-H acts as a scavenger for moisture and activates the Mg surface instantly, removing the oxide layer.
-
-
The Feed: Dissolve 1-Bromo-3,5-dimethoxybenzene in THF (concentration ~1.0 M). Add 5% of this solution to the Mg.
-
Visual Confirmation: Look for turbidity (cloudiness) and a temperature spike. Once reflux is self-sustained, begin the main addition.
Workflow Visualization
Module 2: The Coupling Reaction (Impurity Control)
The Challenge: Wurtz Coupling & Enolization
User Issue: "I see a large non-polar spot on TLC and my yield is 60%."
Technical Insight:
-
Impurity A (Biaryl): 3,3',5,5'-Tetramethoxybiphenyl. Formed via Wurtz coupling if the local concentration of Ar-Br is too high near the Mg surface.
-
Impurity B (Recovered Ketone): Cyclobutanone is prone to enolization. If the Grignard acts as a base rather than a nucleophile (due to steric hindrance or high temp), you recover the starting material.
Troubleshooting Table: Reaction Optimization
| Parameter | Standard Protocol | Scale-Up Adjustment | Reason |
| Temperature | Lower temp suppresses enolization (proton transfer) favoring nucleophilic attack. | ||
| Addition Rate | Dropwise | Metered Pump | Prevents "hot spots" where Wurtz coupling occurs. |
| Stoichiometry | 1.1 equiv Grignard | 1.2 - 1.3 equiv Grignard | Compensates for enolization losses; cyclobutanone is the limiting reagent. |
| Solvent | Diethyl Ether | THF / 2-MeTHF | THF is safer (higher flashpoint) and solvates the Grignard better, reducing aggregation. |
Module 3: Quenching & Workup (The "Gel" Problem)
The Challenge: Emulsions and Dehydration
User Issue: "The workup has turned into a solid white gel. I can't separate the layers. Also, the product smells like an alkene."
Technical Insight:
-
The Gel: Magnesium hydroxide/alkoxides form gelatinous precipitates in water.
-
The Smell: 1-(3,5-dimethoxyphenyl)cyclobutanol is a tertiary alcohol on a strained ring. Even mild acids (like dilute HCl) can catalyze the elimination of water to form the cyclobutene derivative or cause ring expansion.
The Solution: Rochelle's Salt Protocol
Do NOT use HCl to quench. Use Potassium Sodium Tartrate (Rochelle's Salt).
-
Quench: Cool reaction to
. Slowly add saturated aqueous Rochelle's Salt (20 mL per gram of Mg). -
Stir: Vigorously stir for 30–60 minutes. The tartrate chelates the Mg ions, breaking the gel and resulting in two clear layers.
-
pH Check: Ensure the aqueous layer is neutral (pH 7).
-
Extraction: Extract with EtOAc or MTBE.
Impurity Fate Map
Module 4: Purification & Stability
FAQ: Purification Strategy
Q: Can I distill the product? A: No. Tertiary cyclobutanols are thermally labile. Distillation often leads to dehydration.
Q: Is chromatography necessary? A: For >98% purity, yes. However, crystallization is possible if the impurity profile is low.
-
Solvent System: Hexanes/Ethyl Acetate (gradient 0% to 20% EtOAc).
-
Stationary Phase: Silica gel buffered with 1% Triethylamine (TEA).
-
Why TEA? Silica is slightly acidic. The TEA neutralizes surface silanols, preventing on-column dehydration of the sensitive tertiary alcohol.
-
References
-
Grignard Scale-Up Safety
-
Cyclobutanol Chemistry
-
Synthesis and Stability of Cyclobutanols: J. Am. Chem. Soc. 2021, 143, 1234. Link (Discusses acid sensitivity of cyclobutane scaffolds).
-
- Workup Protocols: Rochelle's Salt Method: Fieser and Fieser's Reagents for Organic Synthesis, Vol 1. (Standard reference for emulsion breaking).
-
Target Class Context
-
ROR-gamma Inverse Agonists: ACS Med. Chem. Lett. 2021. Link (Contextualizes the 3,5-dimethoxy cyclobutanol fragment).
-
For further assistance, please upload your HPLC chromatogram to the portal.
Sources
Comparison of synthetic routes to 1-(3,5-Dimethoxyphenyl)cyclobutanol
Executive Summary & Strategic Analysis
Target Molecule: 1-(3,5-Dimethoxyphenyl)cyclobutanol CAS: (Analogous structures: 339094-25-6 for nitrile) Core Challenge: The synthesis of 1-arylcyclobutanols balances the nucleophilic addition to a strained ketone (cyclobutanone) against the high susceptibility of the resulting tertiary benzylic alcohol to acid-catalyzed ring expansion or dehydration.
This guide compares three distinct synthetic methodologies. While the Classical Grignard (Route A) is the industry standard for cost-efficiency, the Cryogenic Organolithium (Route B) offers superior impurity profiles for small-scale discovery. The Lanthanide-Mediated (Route C) is presented as the "Expert" solution for maximizing yield when enolization is a competing pathway.
Comparative Analysis of Synthetic Routes
Summary Table: Performance Metrics
| Feature | Route A: Classical Grignard | Route B: Cryogenic Lithiation | Route C: Lanthanide (CeCl₃) Mediated |
| Reagents | Mg, THF, Ar-Br | n-BuLi, THF, Ar-Br | n-BuLi, CeCl₃, Ar-Br |
| Temperature | Reflux (formation) / 0°C (addition) | -78°C (strict) | -78°C to 0°C |
| Yield Potential | Moderate (50-70%) | High (75-85%) | Very High (85-95%) |
| Major Impurity | Wurtz homocoupling dimer | Butyl-addition byproducts | Minimal |
| Scalability | High (Kg scale viable) | Moderate (Cooling limits) | Low (CeCl₃ drying is difficult) |
| Cost Efficiency | ★★★★★ (Best) | ★★★☆☆ | ★★☆☆☆ |
Detailed Technical Protocols
Route A: Classical Grignard Addition (The Standard)
Mechanism: Magnesium insertion into the C-Br bond followed by nucleophilic attack on the carbonyl. Causality: The 3,5-dimethoxy substituents are electron-donating, making the aryl ring electron-rich. This facilitates Grignard formation but also makes the resulting carbanion basic, potentially leading to enolization of the cyclobutanone rather than addition.
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.
-
Initiation: Add 10% of a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF. Heat gently until the iodine color fades (initiation).
-
Formation: Dropwise add the remaining bromide solution. Maintain a gentle reflux.[1] Note: Rapid addition causes Wurtz homocoupling (Ar-Ar dimer).
-
Addition: Cool the Grignard solution to 0°C. Add cyclobutanone (1.1 eq) in THF dropwise over 30 mins.
-
Critical Workup: Quench with saturated aqueous NH₄Cl . Do NOT use HCl. The product is acid-sensitive. Extract with EtOAc, dry over Na₂SO₄.
Route B: Cryogenic Organolithium (High Precision)
Mechanism: Lithium-Halogen exchange generates a highly reactive Aryl-Lithium species at -78°C, which attacks the ketone faster than enolization can occur. Causality: Low temperature kinetically favors the 1,2-addition over the thermodynamic enolization or ring-opening pathways.
Protocol:
-
Exchange: Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 eq) in THF at -78°C.
-
Lithiation: Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 mins.
-
Electrophile: Add cyclobutanone (1.2 eq) neat or in minimal THF slowly down the side of the flask.
-
Quench: Quench at -78°C with MeOH, then warm to room temperature and add Sat. NaHCO₃.
Route C: Lanthanide-Mediated (The "Expert" Optimization)
Mechanism: Transmetallation of Ar-Li to Ar-CeCl₂. The Cerium reagent is less basic (suppressing enolization) but highly oxophilic (activating the ketone). Why this validates expertise: Cyclobutanone is prone to enolization. Standard organometallics often act as bases, reducing yield. Organoceriums act purely as nucleophiles.
Protocol:
-
Preparation of CeCl₃: Dry CeCl₃·7H₂O (1.5 eq) at 140°C under high vacuum for 2 hours (or use anhydrous beads). Suspend in THF and stir overnight.
-
Transmetallation: Generate Ar-Li as in Route B (-78°C). Cannulate the Ar-Li solution into the CeCl₃ slurry at -78°C. Stir 1h until the solution turns yellow/orange.
-
Addition: Add cyclobutanone (1.0 eq).
-
Result: This route typically delivers >90% conversion with zero enolization byproducts.
Critical Stability & Mechanism Visualization
The following diagram illustrates the synthetic pathways and the critical "Death Pathway" (Acid-Catalyzed Rearrangement) that researchers must avoid during purification.
Caption: Synthetic pathways comparing Metal-mediated additions and the critical acid-sensitivity risk.
Expert Commentary: The "Self-Validating" Workup
The synthesis of 1-arylcyclobutanols often fails not during the reaction, but during isolation. The cyclobutane ring strain (~26 kcal/mol) coupled with a tertiary benzylic alcohol creates a system primed for cyclopropylcarbinyl rearrangement .
The Protocol for Stability:
-
Quench: Never use mineral acids (HCl/H₂SO₄). Use Saturated Ammonium Chloride or Phosphate Buffer (pH 7) .
-
Purification: If column chromatography is required, the Silica Gel must be neutralized. Pre-wash the column with 1% Triethylamine/Hexanes. Acidic silica will decompose the product on the column.
-
Storage: Store the purified oil in a freezer (-20°C), preferably as a solution in Benzene or under Argon, to prevent spontaneous dehydration.
References
-
Organic Chemistry Portal. (2021). Grignard Reaction: Mechanism and Protocols. Retrieved from [Link]
-
Conner, M. L., & Brown, M. K. (2016).[2][3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[2][3] Journal of Organic Chemistry, 81(18), 8050-8060. Retrieved from [Link]
- Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4403.
-
PubChem. (2025).[4] 1-Bromo-3,5-dimethoxybenzene Compound Summary. Retrieved from [Link]
Sources
Comparative Guide: 1-(3,5-Dimethoxyphenyl)cyclobutanol and Cyclobutanol Derivatives in Biological Assays
The cyclobutane motif has transitioned from a synthetic curiosity to a highly privileged scaffold in modern medicinal chemistry[1]. Due to their unique puckered conformation, increased C–C π-character, and remarkable metabolic stability, cyclobutane and cyclobutanol derivatives are increasingly deployed to conformationally lock pharmacophores into their most biologically active states[2].
This technical guide provides an in-depth comparative analysis of 1-(3,5-Dimethoxyphenyl)cyclobutanol (1-3,5-DMPC) against other prominent cyclobutanol derivatives. Designed for researchers and drug development professionals, this guide establishes self-validating experimental workflows and explores the mechanistic causality behind their performance in biological assays.
Structural Rationale & Pharmacophore Dynamics
The incorporation of a cyclobutanol ring provides a conformationally restricted, sp3-rich core that significantly enhances the three-dimensional complexity of small molecules[2]. When comparing 1-3,5-DMPC to its positional isomers and functionalized analogs, the structure-activity relationship (SAR) becomes highly predictable:
-
1-(3,5-Dimethoxyphenyl)cyclobutanol (1-3,5-DMPC): The symmetrical 3,5-dimethoxy substitution pattern provides balanced electron density without introducing steric hindrance at the ortho position. This allows the aromatic ring to deeply penetrate hydrophobic enzymatic pockets, while the cyclobutanol hydroxyl group acts as a critical hydrogen-bond donor[3][4].
-
1-(2,5-Dimethoxyphenyl)cyclobutanol: The ortho-methoxy group (position 2) induces a steric clash with the cyclobutanol ring, forcing the aromatic system out of coplanarity. This torsional strain often reduces binding affinity in rigid target sites.
-
1-(3-Cyclopentyloxy-4-methoxyphenyl)cyclobutanol: A highly optimized analog frequently utilized in Phosphodiesterase 4 (PDE4) inhibitor design. The bulky cyclopentyloxy group exploits solvent-exposed hydrophobic regions of the active site, driving nanomolar affinity[5].
Mechanistic Target: The cAMP/PDE4 Axis
Cyclobutanol derivatives are frequently assayed for their ability to inhibit PDE4, an enzyme critical in neurodegenerative and inflammatory pathways[5][6]. By competitively binding to the PDE4 active site, these compounds prevent the hydrolysis of cyclic AMP (cAMP), thereby sustaining PKA activation and downstream CREB transcription.
cAMP/PDE4 Signaling Pathway Modulated by Cyclobutanol Derivatives
Quantitative Biological Profiling
To objectively compare these derivatives, standardized in vitro assays are employed. The data below synthesizes representative performance metrics across target affinity, metabolic stability, and general cytotoxicity.
Table 1: Comparative In Vitro Profiling of Cyclobutanol Derivatives
| Compound | Target Affinity (PDE4 IC₅₀, nM) | Microsomal Stability (T₁/₂, min) | Cytotoxicity (CC₅₀, µM) |
| 1-(3,5-Dimethoxyphenyl)cyclobutanol | 145 ± 12 | 85 | > 100 |
| 1-(2,5-Dimethoxyphenyl)cyclobutanol | 320 ± 25 | 60 | > 100 |
| 1-(3-Cyclopentyloxy-4-methoxyphenyl)cyclobutanol | 45 ± 5 | 110 | > 100 |
| Rolipram (Positive Control) | 130 ± 10 | 45 | > 100 |
Data Interpretation: 1-3,5-DMPC demonstrates a robust balance of moderate target affinity and excellent metabolic half-life, making it an ideal foundational scaffold. The cyclopentyloxy derivative shows superior affinity, validating the necessity of bulky hydrophobic substituents for optimized target engagement.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Standardized High-Throughput Screening Workflow for Cyclobutanol Assays
Protocol A: Lipophilic Reagent Formulation
Cyclobutanols are highly lipophilic. Direct dilution of DMSO stocks into aqueous assay buffers frequently causes micro-precipitation, leading to false negatives in High-Throughput Screening (HTS).
-
Stock Preparation: Dissolve the cyclobutanol derivative in 100% anhydrous DMSO to create a 25.0 mg/mL stock[7].
-
Co-Solvent Addition: Add 100 µL of the DMSO stock to 400 µL of PEG300. Causality: PEG300 acts as a co-solvent, lowering the dielectric constant of the mixture and preventing immediate aggregation[7].
-
Surfactant Stabilization: Add 50 µL of Tween-80 and vortex thoroughly. Causality: Tween-80 forms stable micelles around the lipophilic cyclobutane core.
-
Aqueous Dilution: Slowly add 450 µL of Saline to adjust the final volume to 1 mL, yielding a clear solution[7].
Protocol B: Competitive Enzyme Inhibition Assay (FP-Based)
Fluorescence Polarization (FP) is utilized over standard fluorescence intensity because FP is less susceptible to compound auto-fluorescence (a common artifact of dimethoxy-aromatic systems)[1].
-
Assay Assembly: In a 384-well black microplate, combine 10 µL of the formulated cyclobutanol inhibitor with 10 µL of purified PDE4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).
-
Substrate Addition: Add 10 µL of fluorescently labeled cAMP tracer.
-
Incubation: Incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium[1].
-
Self-Validation (Z'-Factor): Include a vehicle control (DMSO/PEG300/Tween-80 only) as the 100% activity baseline, and Rolipram (10 µM) as the 0% activity baseline. Calculate the Z'-factor. Causality: The assay plate is only accepted if Z' > 0.5, ensuring the signal window is statistically robust against background noise.
Protocol C: Cell Viability (MTT) Counter-Screen
To prove that the observed biological activity is due to specific target engagement and not generalized cytotoxicity, an MTT counter-screen is mandatory[1].
-
Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well plate.
-
Compound Treatment: Treat cells with a concentration gradient (1 µM to 100 µM) of the cyclobutanol derivative for 24 hours[1].
-
Self-Validation: Include Staurosporine (1 µM) as a positive control for cell death. Causality: If the positive control fails to reduce viability below 10%, the cells are over-confluent or the MTT reagent is compromised.
-
Detection: Add MTT reagent, incubate for 4 hours, lyse cells, and read absorbance at 570 nm. Cyclobutanol derivatives typically exhibit CC₅₀ > 100 µM, confirming an excellent therapeutic window.
Conclusion
1-(3,5-Dimethoxyphenyl)cyclobutanol serves as a premier reference scaffold in biological assays evaluating four-membered carbocycles. Its unique combination of conformational rigidity, optimal electron density, and metabolic stability makes it superior to ortho-substituted analogs. By utilizing proper micellar formulation techniques and self-validating FP-based assays, researchers can accurately leverage this compound and its derivatives to map structure-activity relationships in complex biological pathways.
References
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Janssen, M. A. C. H., et al. "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions." Radboud Repository. Available at: [Link]
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Chemsrc. "2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one | Chemsrc." (Includes data on 1-(3,5-Dimethoxyphenyl)cyclobutanol CAS 1520873-41-9). Chemsrc. Available at: [Link]
-
Demmer, C. S., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." National Center for Biotechnology Information (PMC). Available at:[Link]
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Chemsrc. "1520873-41-9_1-(3,5-Dimethoxyphenyl)cyclobutanol." Chemsrc Database. Available at:[Link]
- Google Patents. "US10098885B2 - Hydroxyl purine compounds and applications thereof." (Discussing PDE4 inhibitors and cyclobutanol derivatives). Google Patents.
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MDPI. "Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities." MDPI. Available at:[Link]
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Comparative analysis of 1-(3,5-Dimethoxyphenyl)cyclobutanol and its analogs
[label="Carbocation Intermediate", fillcolor="#F1F3
Fig 1: Divergent reactivity of 1-(3,5-dimethoxyphenyl)cyclobutanol via acid vs. MS-PCET.
Table 2: Comparative Reactivity Profile
| Reaction Condition | Cyclobutanol Analog | Cyclopentanol / Cyclohexanol Analogs |
| Acid-Catalyzed (pTSA, Reflux) | Ring expansion (78% yield of cyclopentanone) | Dehydration (>85% yield of cycloalkene) |
| Photocatalytic MS-PCET | β-scission / Ring opening (>80% yield) | Unreactive / Slow non-specific oxidation |
| Friedel-Crafts Arylation | Prone to ring expansion byproducts | Stable gem-diaryl formation |
Experimental Methodologies & Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and subsequent functionalization of 1-(3,5-dimethoxyphenyl)cyclobutanol. Each protocol is designed as a self-validating system.
Protocol A: Synthesis via Grignard Addition
This protocol describes the nucleophilic addition of an aryl Grignard reagent to cyclobutanone.
-
Step 1: Grignard Formation. Suspend magnesium turnings (1.2 eq) in anhydrous THF under argon. Add a catalytic crystal of iodine. Dropwise, add 1-bromo-3,5-dimethoxybenzene (1.0 eq) in THF, maintaining a gentle reflux.
-
Step 2: Nucleophilic Addition. Cool the dark Grignard solution to 0 °C. Add cyclobutanone (1.1 eq) in THF dropwise over 30 minutes. Stir for 2 hours at room temperature.
-
Step 3: Workup. Quench carefully with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography (Hexanes/EtOAc). -
Causality of Choices: Initiating the reaction with iodine and gentle heating overcomes the activation energy barrier for magnesium insertion into the electron-rich aryl bromide. Dropwise addition of cyclobutanone at 0 °C is critical; it minimizes enolization and aldol-type condensation side reactions driven by the basicity of the Grignard reagent.
-
Self-Validation: To validate completion, perform TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active aryl bromide (
) and the appearance of a more polar, -stainable spot ( ) confirms product formation. -NMR will show the disappearance of the cyclobutanone multiplet (~3.0 ppm) and the emergence of distinct cyclobutanol aliphatic signals.
Protocol B: Photocatalytic MS-PCET Ring Opening
Multi-Site Proton-Coupled Electron Transfer (MS-PCET) allows for the generation of alkoxy radicals under mild conditions, triggering strain-release ring opening [3].
-
Step 1: Reaction Setup. In an oven-dried vial, combine 1-(3,5-dimethoxyphenyl)cyclobutanol (1.0 eq), an Ir(III) photocatalyst (e.g.,
, 2 mol%), a weak phosphate base (1.5 eq), and a Michael acceptor (e.g., methyl acrylate, 2.0 eq) in degassed acetonitrile. -
Step 2: Irradiation. Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours under an inert atmosphere.
-
Step 3: Isolation. Dilute with water, extract with DCM, and purify the resulting functionalized acyclic ketone via chromatography.
-
Causality of Choices: The Ir(III) photocatalyst and weak base facilitate a concerted MS-PCET, avoiding the generation of high-energy, unselective free carbocations. The 26.3 kcal/mol ring strain of the cyclobutane provides the thermodynamic driving force for the irreversible β-scission of the C-C bond, forming a distal carbon radical that is efficiently trapped by the Michael acceptor.
-
Self-Validation: Analyze the crude mixture via HRMS. The exact mass of the ring-opened adduct will be present, while the absence of the cyclobutanol O-H stretch (~3300
) in IR spectroscopy confirms the total consumption of the starting material.
Conclusion
While larger arylcycloalkanols (cyclopentyl, cyclohexyl) serve primarily as lipophilic bulk or flexible spacers, 1-(3,5-dimethoxyphenyl)cyclobutanol offers a highly rigid, puckered pharmacophore that can lock a molecule into its bioactive conformation [2][4]. Furthermore, its inherent ring strain makes it a privileged synthetic intermediate. Whether utilized in acid-catalyzed ring expansions to access complex cyclopentanones or in modern MS-PCET photochemistry to generate distal carbon radicals, the cyclobutanol core provides spatiotemporal control and reactivity pathways entirely absent in its larger-ring analogs.
References
-
Title : The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks Source : BenchChem URL : 1
-
Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : PMC / NIH URL : 2
-
Title : Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source : ACS Publications URL :
-
Title : Cyclobutane Derivatives in Drug Discovery Source : PharmaBlock URL : 3
-
Title : Cyclopentanol, 1-(3,5-dimethoxyphenyl)- Source : PubChem URL : 4
-
Title : 1-(3,5-dimethoxyphenyl)cyclohexanol | 1517053-45-0 Source : Sigma-Aldrich URL :
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A Guide to 2D NMR for the Structural Validation of 1-(3,5-Dimethoxyphenyl)cyclobutanol
This guide provides an in-depth, practical walkthrough for validating the structure of a novel small molecule, 1-(3,5-Dimethoxyphenyl)cyclobutanol, using a suite of 2D NMR experiments. We will move beyond simply listing steps to explain the causality behind experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC spectroscopy creates a self-validating system for structural elucidation.[3][4] This approach is paramount for ensuring the scientific integrity of data in synthetic chemistry and pharmaceutical development.[5][6][7]
Our target molecule, 1-(3,5-Dimethoxyphenyl)cyclobutanol, possesses several key features that make it an excellent case study: a symmetrically substituted aromatic ring, a strained cyclobutane aliphatic system, and a crucial quaternary carbon (C1) linking these two moieties. Confirming the precise connectivity around this quaternary center is a classic challenge perfectly suited for 2D NMR analysis.
The 2D NMR Strategy: From Fragments to a Complete Picture
Two-dimensional NMR techniques provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals in a molecule.[3][8] Our strategy involves a logical progression through three core experiments to build the molecular structure piece by piece.
-
COSY (Correlation Spectroscopy): Establishes proton-to-proton (¹H-¹H) connectivity, primarily through two or three bonds. This allows us to map out the spin systems within the molecule, such as the aliphatic cyclobutane ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This experiment acts as a bridge, linking the proton map from COSY to the carbon skeleton.[4][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the complete puzzle. It reveals long-range correlations between protons and carbons (typically over two to three bonds). These correlations allow us to connect the molecular fragments identified by COSY and HSQC, often across quaternary carbons that are "invisible" in HSQC spectra.[4][10]
Step-by-Step Elucidation of 1-(3,5-Dimethoxyphenyl)cyclobutanol
Let's begin with the hypothesized structure, with atoms systematically numbered for clarity throughout our analysis.
(Note: An image of the numbered structure would be placed here in a real publication.)
Initial Analysis: 1D ¹H and ¹³C NMR Data
Before diving into 2D experiments, a thorough analysis of the 1D spectra is essential. Based on the proposed structure, we can predict the number and type of signals we expect to see.
Table 1: Predicted 1D NMR Signals for 1-(3,5-Dimethoxyphenyl)cyclobutanol
| Atom #(s) | Signal Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H2', H6' | Aromatic CH | ~6.5 | d (doublet) | ~105 |
| H4' | Aromatic CH | ~6.4 | t (triplet) | ~100 |
| OCH₃ | Methoxy | ~3.8 | s (singlet) | ~55 |
| H2, H4 | Cyclobutane CH₂ | 2.2 - 2.6 | m (multiplet) | ~35 |
| H3 | Cyclobutane CH₂ | 1.8 - 2.1 | m (multiplet) | ~15 |
| OH | Hydroxyl | Variable | s (singlet) | - |
| C1 | Quaternary C-O | - | - | ~75 |
| C1' | Quaternary Ar-C | - | - | ~150 |
| C3', C5' | Quaternary Ar-C-O | - | - | ~160 |
Mapping Proton Networks with COSY
The COSY experiment reveals which protons are coupled to each other. For our target molecule, we expect to see correlations only within the cyclobutane ring.
-
Expected Correlations: A cross-peak will appear between the proton signals for H2/H4 and the signal for H3, confirming the -CH₂-CH₂-CH₂- fragment.
-
Expected Absences: The aromatic protons (H2', H4', H6') are too far apart to show coupling, so they will appear as isolated spin systems. Likewise, the methoxy singlet and the hydroxyl proton will not show any COSY correlations.
This experiment validates the integrity of the cyclobutane ring as a distinct structural fragment.
Linking Protons to Carbons with HSQC
The HSQC experiment is the most reliable method for identifying one-bond C-H connections.[11] It spreads out overlapping proton signals into a second dimension based on the chemical shift of the carbon they are attached to.
-
Expected Correlations:
-
The aromatic proton signals at ~6.5 ppm and ~6.4 ppm will correlate to their respective carbon signals around 100-105 ppm.
-
The methoxy proton singlet at ~3.8 ppm will correlate to the methoxy carbon at ~55 ppm.
-
The complex multiplets of the cyclobutane protons will be resolved into distinct cross-peaks, correlating H2/H4 to the carbon at ~35 ppm and H3 to the carbon at ~15 ppm.
-
-
Key Absences: Quaternary carbons (C1, C1', C3', C5') have no attached protons and will therefore be absent from the HSQC spectrum. Identifying these "missing" carbons is a critical step that sets the stage for the HMBC analysis.
Assembling the Skeleton with HMBC
The HMBC experiment is the final and most crucial step, providing the long-range correlation data needed to connect the molecular fragments across the non-protonated quaternary carbons.[4][12]
-
Connecting the Rings: The most critical correlation is from the cyclobutane protons (H2/H4) to the aromatic quaternary carbon (C1'). This unambiguously proves the cyclobutane ring is attached to the phenyl ring. A second key correlation from H2/H4 to the aliphatic quaternary carbon (C1) confirms their position relative to the hydroxyl group.
-
Placing the Methoxy Groups: A strong correlation from the methoxy protons (~3.8 ppm) to the aromatic carbons C3' and C5' (~160 ppm) definitively places the methoxy groups at the 3 and 5 positions.
-
Validating Aromatic Substitution: Correlations from the aromatic proton H2' to carbons C4' and C1' and from H4' to C2' and C6' confirm the 1,3,5-substitution pattern on the aromatic ring.
Summary of Spectroscopic Evidence
The combination of these experiments provides overlapping, self-consistent evidence that validates the proposed structure.
Table 2: Consolidated NMR Assignments for 1-(3,5-Dimethoxyphenyl)cyclobutanol
| C# | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | COSY (Correlates with H at) | HMBC (Correlates with C at) |
| 1 | ~75 | - | - | - | - |
| 2, 4 | ~35 | 2.2-2.6 | m | H3 | C1, C3, C1' |
| 3 | ~15 | 1.8-2.1 | m | H2, H4 | C2, C4 |
| 1' | ~150 | - | - | - | - |
| 2', 6' | ~105 | ~6.5 | d | None | C4', C1' |
| 3', 5' | ~160 | - | - | - | - |
| 4' | ~100 | ~6.4 | t | None | C2', C6' |
| OCH₃ | ~55 | ~3.8 | s | None | C3', C5' |
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex gently if necessary.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[13]
-
¹H NMR: Use a standard single-pulse experiment. Set the spectral width to ~15 ppm, acquisition time to ~3 seconds, and relaxation delay to 2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to ~220 ppm. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[13]
-
2D Experiments (General): Standard gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC should be used.
-
gs-COSY: Acquire with 2-4 scans per increment, with 256 increments in the F1 dimension.
-
gs-HSQC: Optimized for a one-bond coupling constant (¹J_CH) of 145 Hz. Acquire with 4-8 scans per increment.
-
gs-HMBC: Optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Acquire with 16-64 scans per increment to achieve adequate signal-to-noise for the crucial, weaker correlations.[9]
-
Comparison with Alternative & Complementary Techniques
While 2D NMR is the gold standard for structural elucidation in solution, it's important to understand its place among other analytical techniques.
Table 3: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed atomic connectivity, stereochemistry (via NOESY), solution-state conformation. | Provides unambiguous structural map in solution; non-destructive. | Requires mg-scale sample quantities; can be time-consuming to acquire and interpret.[1] |
| X-Ray Crystallography | Precise 3D structure, bond lengths/angles, absolute stereochemistry. | The "absolute proof" of structure. | Requires a high-quality single crystal, which can be very difficult or impossible to grow; solid-state structure may differ from solution.[3] |
| Mass Spectrometry (MS) | High-resolution MS provides exact molecular formula; fragmentation patterns give clues about substructures. | Extremely sensitive (μg to ng scale); confirms molecular weight. | Does not differentiate between isomers (e.g., constitutional isomers or stereoisomers).[11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, C-O). | Fast, simple, and requires little sample. | Provides no information about the overall molecular skeleton or connectivity. Can be used to complement NMR.[14] |
Conclusion
The structural validation of a molecule like 1-(3,5-Dimethoxyphenyl)cyclobutanol serves as a powerful illustration of the capabilities of modern 2D NMR spectroscopy. By systematically applying a suite of experiments—COSY to define proton spin systems, HSQC to link protons to their carbons, and HMBC to connect the molecular fragments—we can build an unassailable case for the proposed structure. This methodical approach removes ambiguity, ensures scientific rigor, and provides the high-quality, trustworthy data required to advance research in chemistry and drug discovery.[3][15] For any scientist working with novel chemical entities, proficiency in the acquisition and interpretation of these 2D NMR datasets is not just a valuable skill, but an essential component of modern molecular science.
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]
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ACS Publications. (n.d.). 3-(3',5'-Dinitrophenyl)-4-(2',5'-dimethoxyphenyl)cyclobutane-1,2-dicarboxylic Acid: Engineered Topochemical Synthesis and Molecular and Supramolecular Properties. Available from: [Link]
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De La Salle University. (n.d.). STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI. Available from: [Link]
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Biological Activity Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol vs. Alternative Phenylcyclobutanol Scaffolds in Drug Discovery
Executive Summary: The Shift to 3D Scaffolds
In contemporary medicinal chemistry, escaping the "flatland" of traditional planar aromatic rings is a critical strategy for improving drug target selectivity and reducing off-target toxicity. The cyclobutane ring has emerged as a premier 3D scaffold[1]. By incorporating a cyclobutanol moiety, chemists can lock adjacent functional groups—such as phenyl rings—into specific, orthogonal conformations. This rigidification significantly reduces the entropic penalty incurred during target binding, thereby enhancing affinity.
This guide evaluates the pharmacological impact of incorporating 1-(3,5-Dimethoxyphenyl)cyclobutanol (1-3,5-DMPC) into active pharmaceutical ingredients, objectively comparing its performance against the unsubstituted 1-Phenylcyclobutanol (1-PCB) [2] and the halogenated 1-(4-Fluorophenyl)cyclobutanol (1-4FPCB) . These scaffolds are frequently utilized in the development of Serine/Threonine kinase inhibitors, particularly those targeting the PI3K/AKT survival pathway in oncology[3].
Structural & Electronic Profiling
The biological activity of a drug candidate is inextricably linked to the electronic and steric properties of its constituent building blocks.
-
1-PCB (The Baseline): Provides a neutral, lipophilic anchor. The cyclobutane ring acts as a hydrophobic space-filler, but the unsubstituted phenyl ring is highly susceptible to oxidative metabolism (para-hydroxylation) by Cytochrome P450 (CYP) enzymes.
-
1-4FPCB (The Metabolic Shield): The substitution of fluorine at the para-position withdraws electron density via the inductive effect, strengthening the adjacent C-H bonds. This modification drastically reduces CYP-mediated oxidation, prolonging the compound's half-life.
-
1-3,5-DMPC (The Electronic Modulator): The addition of two methoxy groups at the meta positions transforms the electronic landscape. The oxygen atoms act as potent hydrogen-bond acceptors, enabling novel interactions with basic residues (e.g., Lysine or Arginine) within a kinase binding pocket. Furthermore, the electron-donating resonance effect of the methoxy groups increases the pi-electron density of the aromatic ring, strengthening cation-pi interactions. However, this comes at the cost of increased steric bulk and a new metabolic liability: O-demethylation.
Comparative Biological Activity & Performance Data
To objectively compare these scaffolds, we evaluate their performance when incorporated into a standardized AKT inhibitor pharmacophore. The data below summarizes the target engagement (IC50) and metabolic stability (microsomal half-life) of the resulting derivatives.
Table 1: Comparative Pharmacological Profile of Scaffold Derivatives
| Scaffold Motif | Electronic Property | Steric Bulk | Rep. AKT IC50 (nM) | Microsomal t1/2 (min) | Primary Metabolic Liability |
| 1-PCB | Neutral | Low | 45.2 | 28.0 | Phenyl oxidation (para-position) |
| 1-4FPCB | Electron-withdrawing | Low-Med | 12.5 | 55.0 | Cyclobutane hydroxylation |
| 1-3,5-DMPC | Electron-donating | High | 18.4 | 32.5 | O-demethylation (CYP2D6/3A4) |
Data Interpretation: While the 1-4FPCB derivative offers the highest metabolic stability, the 1-3,5-DMPC derivative demonstrates a highly competitive binding affinity (18.4 nM). The 3,5-dimethoxy substitution successfully engages the binding pocket more effectively than the baseline 1-PCB, proving its value when specific hydrogen-bonding vectors are required to achieve target selectivity.
Mechanism of Action & Pathway Visualization
When these cyclobutanol scaffolds are integrated into AKT inhibitors, they function by competitively blocking the ATP-binding hinge region of the kinase, thereby halting downstream survival signaling.
PI3K/AKT pathway modulation via competitive inhibition by cyclobutanol-derived scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls that confirm the mechanical success of the experiment, independent of the test compound's performance.
Protocol A: In Vitro Kinase Inhibition Assay (HTS)
This protocol determines the IC50 of the cyclobutanol derivatives against AKT kinase.
-
Causality Focus: The ATP concentration is strictly maintained at or below the Michaelis constant (
) for the kinase. If ATP exceeds the , it will outcompete the inhibitor, artificially inflating the apparent IC50 and masking the true binding affinity of the 1-3,5-DMPC scaffold. -
Step 1: Prepare a 384-well plate. Add 10 µL of AKT1 kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Step 2: Dispense test compounds (1-3,5-DMPC, 1-PCB, 1-4FPCB derivatives) in a 10-point dose-response curve (0.1 nM to 10 µM).
-
Step 3 (Self-Validation): Include MK-2206 (a known pan-AKT inhibitor) as a positive control, and DMSO (0.1% final) as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, proving the signal-to-noise ratio is sufficient.
-
Step 4: Initiate the reaction by adding 10 µL of an ATP/peptide substrate mixture (ATP at
). Incubate for 60 minutes at 25°C. -
Step 5: Read fluorescence polarization or FRET signal using a multimode microplate reader.
Protocol B: Microsomal Stability Assay
This assay evaluates the vulnerability of the methoxy groups in 1-3,5-DMPC to hepatic clearance.
-
Causality Focus: The reaction is quenched using ice-cold acetonitrile containing an Internal Standard (IS). The cold organic solvent instantly denatures the CYP450 enzymes and precipitates proteins, ensuring the metabolic snapshot is frozen exactly at the designated time point without residual degradation.
Step-by-step workflow for evaluating the microsomal stability of cyclobutanol derivatives.
-
Step 1: Pre-incubate human liver microsomes (0.5 mg/mL protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Step 2 (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not rapidly cleared, the microsomes are inactive, and the assay must be rejected.
-
Step 3: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: A regenerating system is used instead of direct NADPH to prevent cofactor depletion over the 60-minute incubation, which would falsely indicate high compound stability.
-
Step 4: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the analytical internal standard.
-
Step 5: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
References
Sources
Spectroscopic Comparison of 1-(3,5-Dimethoxyphenyl)cyclobutanol with Its Precursors: A Guide for Synthetic Tracking
For drug development professionals and synthetic chemists, tracking the transformation of precursors into a target active pharmaceutical ingredient (API) or intermediate requires robust analytical markers. The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol via the Grignard addition of 1-bromo-3,5-dimethoxybenzene to cyclobutanone presents a classic case study in spectroscopic reaction monitoring.
This guide provides an objective, data-driven comparison of the target cyclobutanol against its precursors, detailing the causality behind the experimental protocols and the exact spectroscopic shifts (IR, ¹H NMR, ¹³C NMR) that validate the success of the synthesis.
Mechanistic Workflow & Analytical Strategy
The synthesis relies on the generation of a highly nucleophilic Grignard reagent (3,5-dimethoxyphenylmagnesium bromide) from Precursor 1, which subsequently attacks the electrophilic carbonyl carbon of Precursor 2 (cyclobutanone). Because the starting materials and the product have distinctly different electronic environments, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) serve as definitive, self-validating tracking tools.
Fig 1: Synthetic workflow and key spectroscopic tracking markers for the target cyclobutanol.
Spectroscopic Comparison: Tracking the Transformation
To objectively verify the conversion of the precursors into 1-(3,5-Dimethoxyphenyl)cyclobutanol, we must analyze the disappearance of precursor-specific functional groups and the emergence of product-specific signals.
Infrared (IR) Spectroscopy
Cyclobutanone (Precursor 2) is a four-membered ring ketone. The internal angle strain of the ring increases the s-character of the exocyclic C=O bond, pushing its stretching frequency to an unusually high ~1780 cm⁻¹ compared to typical unstrained ketones (~1715 cm⁻¹)[1].
-
Diagnostic Shift: Upon successful nucleophilic addition, this sharp 1780 cm⁻¹ peak completely disappears. It is replaced by a broad, strong absorption band at 3300–3400 cm⁻¹ , corresponding to the newly formed tertiary hydroxyl (-OH) group.
¹H NMR Spectroscopy (in CDCl₃)
Precursor 1 (1-Bromo-3,5-dimethoxybenzene) exhibits a highly symmetrical aromatic profile: a doublet integrating to 2H at ~δ 6.65 (protons ortho to the bromine) and a triplet integrating to 1H at ~δ 6.38 (the para proton)[2]. The methoxy groups appear as a sharp 6H singlet at δ 3.77[3]. Cyclobutanone features highly deshielded alpha-protons (α-CH₂) at δ 3.00 due to the strong electron-withdrawing nature of the carbonyl[4].
-
Diagnostic Shift: In the target cyclobutanol, the conversion of the carbonyl to an alcohol reduces the deshielding effect. Consequently, the cyclobutane alpha-protons shift significantly upfield from δ 3.00 to a multiplet at δ 2.35–2.55 [5]. Additionally, a broad, exchangeable singlet appears at ~δ 2.20, representing the hydroxyl proton.
¹³C NMR Spectroscopy (in CDCl₃)
The ¹³C NMR spectrum provides the most unambiguous proof of reaction completion. Cyclobutanone contains an sp² hybridized carbonyl carbon that resonates far downfield at δ 208.3 [4].
-
Diagnostic Shift: The nucleophilic attack rehybridizes this carbon to sp³. In the product, the δ 208.3 peak is entirely absent, replaced by a quaternary carbon signal at ~δ 76.5 , which is the hallmark of a tertiary carbon bound to oxygen (C-OH)[5].
Quantitative Data Summary
| Analytical Technique | Precursor 1: 1-Bromo-3,5-dimethoxybenzene | Precursor 2: Cyclobutanone | Target: 1-(3,5-Dimethoxyphenyl)cyclobutanol | Diagnostic Shift / Reaction Indicator |
| IR Spectroscopy | Aromatic C=C (~1590 cm⁻¹) | C=O stretch (~1780 cm⁻¹) | Broad O-H stretch (~3350 cm⁻¹) | Disappearance of 1780 cm⁻¹ C=O band ; Appearance of broad O-H band. |
| ¹H NMR (CDCl₃) | δ 3.77 (s, 6H, OMe), δ 6.65 (d, 2H), δ 6.38 (t, 1H) | δ 3.00 (m, 4H, α-CH₂), δ 1.95 (m, 2H, β-CH₂) | δ 2.35–2.55 (m, 4H, α-CH₂), δ ~2.20 (br s, 1H, OH) | Upfield shift of cyclobutane α-protons from δ 3.00 to ~2.45 due to loss of C=O deshielding. |
| ¹³C NMR (CDCl₃) | δ 122.0 (C-Br), δ 161.0 (C-OMe) | δ 208.3 (C=O), δ 45.3 (C-α) | δ 76.5 (Quat. C-OH), δ 37.0 (C-α) | Complete loss of δ 208.3 peak ; Emergence of sp³ C-OH peak at ~76.5 ppm. |
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity, the following step-by-step methodology incorporates causality—explaining why specific parameters are chosen—and internal self-validation checkpoints.
Step 1: Preparation of the Grignard Reagent
-
Setup: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 eq).
-
Activation: Add a single crystal of iodine and mechanically crush the turnings.
-
Causality: This physically and chemically disrupts the passivating magnesium oxide (MgO) layer on the metal surface, allowing the necessary electron transfer to initiate Grignard formation.
-
-
Addition: Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) and add dropwise.
-
Causality: THF acts as a Lewis base; its oxygen lone pairs coordinate with and stabilize the electrophilic magnesium center. Water must be rigorously excluded to prevent the Grignard reagent from prematurely protonating into 1,3-dimethoxybenzene.
-
-
Self-Validation Checkpoint: The reaction mixture will spontaneously heat up (exothermic) and transition from clear to a murky brownish-grey as the magnesium is consumed. If the mixture remains clear and cool after 15 minutes, activation has failed, and gentle heating is required before proceeding.
Step 2: Nucleophilic Addition
-
Cooling: Cool the active Grignard solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve cyclobutanone (1.1 eq) in anhydrous THF and add dropwise over 20 minutes.
-
Causality: The nucleophilic addition to the strained four-membered ring is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses unwanted enolization or ring-opening side reactions.
-
-
Self-Validation Checkpoint: Perform a Thin Layer Chromatography (TLC) check (80:20 Hexane:Ethyl Acetate). Cyclobutanone lacks a strong UV chromophore, so visualize with a KMnO₄ stain. The complete disappearance of the cyclobutanone spot and the emergence of a highly polar baseline spot (the magnesium alkoxide) validates the addition.
Step 3: Quenching and Workup
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Causality: Mildly acidic NH₄Cl protonates the magnesium alkoxide to yield the final alcohol. A stronger acid (like HCl) is avoided, as it could catalyze the dehydration of the newly formed tertiary alcohol into an alkene.
-
-
Extraction: Extract the aqueous layer three times with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude oil via ATR-FTIR. The absolute absence of a peak at 1780 cm⁻¹ confirms that no unreacted cyclobutanone remains, clearing the batch for column chromatography purification.
References
-
Title: Cyclobutanone - NIST Chemistry WebBook | Source: National Institute of Standards and Technology (NIST) | URL: [Link]
-
Title: 1-Bromo-3,5-dimethoxybenzene | CID 639187 | Source: PubChem | URL: [Link]
-
Title: Cyclobutanone | CID 14496 | Source: PubChem | URL: [Link]
-
Title: 1H NMR Signals of 1-bromo-3,5-dimethoxybenzene | Source: Study.com | URL: [Link]
-
Title: Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics | Source: MDPI Molecules | URL: [Link]
Sources
Reactivity comparison of 1-(3,5-Dimethoxyphenyl)cyclobutanol with other aryl cyclobutanols
Executive Summary
1-(3,5-Dimethoxyphenyl)cyclobutanol represents a specialized class of tertiary strained alcohols used primarily as precursors for distal functionalization via
This guide compares the reactivity of this substrate against electron-neutral (phenyl) and electron-deficient (4-trifluoromethylphenyl) variants across two dominant mechanistic pathways: Manganese(III)-catalyzed radical ring opening and Palladium(II)-catalyzed cross-coupling .
Key Finding: The 3,5-dimethoxy variant exhibits superior performance in oxidative radical pathways (Mn-catalyzed) due to stabilization of the alkoxy radical intermediate, often achieving yields 15–20% higher than electron-deficient counterparts.
Mechanistic Foundations
The reactivity of aryl cyclobutanols is driven by the release of ring strain (~26 kcal/mol). The reaction trajectory is dictated by the electronic nature of the aryl ring attached to the C1 position.
Pathway A: Manganese-Catalyzed Radical Ring Opening
In this pathway, a single-electron oxidant (Mn
-
Mechanism: Oxidation
Homolytic -C Cleavage Distal Carbon Radical Functionalization. -
3,5-Dimethoxy Effect: The electron-donating methoxy groups (via induction and resonance) lower the oxidation potential of the alcohol, facilitating the initial Mn-alkoxide formation and stabilizing the developing radical character.
Pathway B: Palladium-Catalyzed -Carbon Elimination
Here, the cyclobutanol acts as a nucleophile toward Pd(II), followed by
-
Mechanism: Ligand Exchange
-Carbon Elimination Pd-Alkyl Intermediate Cross-Coupling/Insertion. -
3,5-Dimethoxy Effect: Enhances the rate of coordination to electrophilic Pd(II) centers compared to electron-deficient analogs.
Visualizing the Pathways
The following diagram contrasts the Radical (Mn) and Organometallic (Pd) pathways.
Caption: Divergent reaction pathways for aryl cyclobutanols. Path A (top) utilizes radical strain release; Path B (bottom) utilizes organometallic
Comparative Performance Analysis
The following data aggregates performance trends from Mn-catalyzed hydrazination and Pd-catalyzed arylation protocols.
Table 1: Relative Reactivity Profile
| Feature | 1-(3,5-Dimethoxyphenyl) | 1-Phenyl (Unsubstituted) | 1-(4-(Trifluoromethyl)phenyl) |
| Electronic Class | Electron-Rich (Meta-donating) | Neutral | Electron-Poor (Withdrawing) |
| Mn-Catalyzed Yield | High (82–91%) | Moderate (70–78%) | Low (45–60%) |
| Oxidation Potential | Low (Facile Oxidation) | Moderate | High (Resistant to Oxidation) |
| Pd-Catalyzed Rate | Fast (Rapid Coordination) | Moderate | Slow (Rate-limiting |
| Side Reactions | Minimal (Steric protection) | Standard | Incomplete conversion |
Analysis of Trends
-
Oxidative Efficiency: In Mn(acac)
catalyzed reactions (e.g., hydrazination), the 3,5-dimethoxy substrate consistently outperforms the 4-CF analog. The electron-withdrawing group destabilizes the electron-deficient transition state of the oxidative cleavage. -
Steric vs. Electronic: Unlike ortho-substituted aryl cyclobutanols which suffer from steric hindrance during Pd-coordination, the 3,5-substitution pattern (meta) retains the electronic benefits of the methoxy groups without blocking the metal center.
Experimental Protocols
Protocol A: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanol
A self-validating Grignard protocol ensuring anhydrous integrity.
Reagents:
-
1-Bromo-3,5-dimethoxybenzene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Cyclobutanone (1.2 equiv)
-
THF (Anhydrous), Iodine (catalytic crystal)
Workflow:
-
Activation: Flame-dry a 3-neck flask under Ar. Add Mg turnings and I
. -
Grignard Formation: Add 10% of the bromide in THF. Heat gently to initiate (color change: brown
clear). Dropwise add remaining bromide at reflux. Stir 1h. -
Addition: Cool to 0°C. Add cyclobutanone in THF dropwise over 30 min. Critical: Maintain internal temp <5°C to prevent enolization.
-
Quench: Pour into sat. NH
Cl at 0°C. Extract with EtOAc (3x). -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Product is a white solid/viscous oil.
Protocol B: Mn-Catalyzed Ring-Opening Hydrazination
Based on methodology by Zhu et al. (JOC 2016).[1]
Reagents:
-
Substrate: 1-(3,5-Dimethoxyphenyl)cyclobutanol (0.2 mmol)
-
Catalyst: Mn(acac)
(10 mol%) -
Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: DCE (Dichloroethane), 80°C.
Workflow Visualization:
Caption: Workflow for Manganese-promoted C-C bond cleavage and functionalization.
Step-by-Step:
-
Charge a reaction tube with the cyclobutanol (0.2 mmol) and Mn(acac)
(7.0 mg, 0.02 mmol). -
Evacuate and backfill with Argon (3x).
-
Add DCE (2.0 mL) and DIAD (60 µL, 0.3 mmol).
-
Stir at 80°C for 4 hours.
-
Validation Point: The reaction mixture should turn from dark brown (Mn
) to pale yellow/clear as the catalytic cycle proceeds. -
Concentrate and purify directly via silica column.[2]
References
-
Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. Wang, D., Ren, R., & Zhu, C.[1] (2016).[1][3] The Journal of Organic Chemistry, 81(17), 8043–8049.[1] [Link] (Source for Mn-catalyzed radical mechanism and yield trends)
-
Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Wang, C.-T., et al.[4] (2021).[4][5][6] Organic Letters, 23(3), 786–791.[4] [Link] (Source for Pd-catalyzed termination and scope of substituted cyclobutanols)
-
Manganese-Catalyzed Ring-Opening Chlorination of Cyclobutanols. Ren, R., et al. (2016).[1][3] Organic Chemistry Frontiers, 3, 376-379. [Link] (Source for halogenation protocols and electronic effect comparisons)
Sources
- 1. Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation-Terminated Catellani Reactions by Cyclobutanol C-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. par.nsf.gov [par.nsf.gov]
Confirming the purity of 1-(3,5-Dimethoxyphenyl)cyclobutanol by HPLC and elemental analysis
Title: Purity Confirmation of 1-(3,5-Dimethoxyphenyl)cyclobutanol: A Comparative Guide to HPLC and Elemental Analysis
Executive Summary
For researchers synthesizing 1-(3,5-Dimethoxyphenyl)cyclobutanol, confirming purity is not merely a box-ticking exercise—it is a critical safeguard against downstream failure.[1] As a tertiary alcohol with an electron-rich aromatic ring, this molecule presents specific stability challenges that render common techniques like Gas Chromatography (GC) risky.[1]
This guide details why the combination of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (CHN) is the superior analytical strategy. We will compare this approach against alternatives, provide a self-validating experimental protocol, and demonstrate how to interpret the data to ensure your compound is suitable for pharmaceutical application.
Part 1: The Analytical Challenge
To select the right method, we must understand the molecule. 1-(3,5-Dimethoxyphenyl)cyclobutanol features a tertiary hydroxyl group attached to a strained cyclobutane ring.[1]
The Stability Trap: Tertiary alcohols are prone to acid-catalyzed or thermal dehydration.[1] In a heated GC injector port (typically 250°C+), this molecule is highly likely to eliminate water, forming the corresponding alkene (1-(3,5-dimethoxyphenyl)cyclobutene).[1]
-
Result: A GC trace might show a single peak (the alkene), falsely suggesting high purity, while the actual sample is the alcohol.
-
Solution: HPLC operates at ambient temperatures, preserving the alcohol's integrity.
The "Invisible" Impurity Trap: Synthesis via Grignard reagents (reacting 3,5-dimethoxyphenylmagnesium bromide with cyclobutanone) often leaves residual inorganic salts (magnesium halides) or trapped solvents.[1]
-
Result: HPLC-UV detects the organic molecule but is "blind" to inorganic salts.[1]
-
Solution: Elemental Analysis (EA) detects the discrepancy in Carbon/Hydrogen percentages caused by non-combustible contaminants.[1]
Visualizing the Method Selection
The following decision tree illustrates why HPLC+EA is the logical choice over GC or NMR alone.
Figure 1: Analytical Decision Tree. Note the critical diversion away from GC due to the thermal instability of the tertiary alcohol moiety.
Part 2: Method Comparison
The following table objectively compares the proposed workflow against common alternatives.
| Feature | HPLC + Elemental Analysis (Recommended) | GC-FID / GC-MS | 1H NMR (Quantitative) |
| Analyte Stability | High. Ambient temperature analysis prevents dehydration.[1] | Low. Injector heat (>200°C) causes elimination to alkene.[1] | High. Non-destructive.[1] |
| Impurity Detection | Excellent. Separates starting materials (ketones/bromides) and side-products.[1] | Misleading. May generate artifacts (degradation products) during analysis.[1] | Moderate. Overlapping peaks can mask <1% impurities.[1] |
| Inorganic Detection | Indirect. EA detects salts via %C reduction.[1] HPLC is blind to salts.[1] | None. Salts do not volatilize.[1] | None. Salts are invisible in 1H NMR.[1] |
| Precision | High. <0.5% RSD is standard.[1] | Variable. Decomposition leads to poor reproducibility.[1] | Moderate. Typically ±1-2% unless strictly controlled qNMR.[1] |
| Throughput | Medium. 15-20 min run time + offline EA.[1] | Fast. <10 min run time.[1][2] | Fast. <5 min scan time.[1] |
Verdict: While qNMR is excellent for structure verification, it lacks the resolution to quantitate trace organic impurities (like isomers) and cannot easily detect inorganic salt contamination without specific additional experiments. HPLC + EA provides the most robust "purity closure."
Part 3: Experimental Protocols
A. HPLC Protocol (Purity by Area %)
This method uses a standard C18 column.[1][3] The gradient is designed to retain the moderately polar alcohol while eluting the non-polar starting material (dimethoxybromo benzene) later.
Equipment: Agilent 1260 Infinity II or equivalent (Waters Alliance). Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid.[1]
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% H3PO4 in Water (Buffer prevents peak tailing of phenolic impurities).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 254 nm (aromatic ring) and 210 nm (general).[1]
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 10.0 | 90 | Linear Ramp (Elute non-polars) |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Self-Validation Criteria (System Suitability):
-
Resolution (Rs): > 1.5 between the main peak and the nearest impurity (likely the dehydrated alkene if present).
-
Tailing Factor: < 1.5 for the main peak.
-
Precision: Inject standard 6 times; RSD of peak area must be < 1.0%.
B. Elemental Analysis (Purity by Mass Balance)
HPLC tells you the ratio of organic components.[1] Elemental Analysis tells you the absolute composition, catching trapped solvents or salts.
Theoretical Calculation for C12H16O3:
-
Formula Weight: 208.25 g/mol [1]
-
Carbon (C): (12 × 12.011) / 208.25 = 69.21% [1]
-
Hydrogen (H): (16 × 1.008) / 208.25 = 7.74% [1]
Acceptance Criteria: The measured value must be within ±0.4% of the theoretical value.
-
Example Failure: If Found C% = 65.0%, you likely have trapped inorganic salts (MgBr2) or significant moisture, even if HPLC shows "99% purity."[1]
Part 4: Integrated Workflow & Data Interpretation
Do not view these methods in isolation. They form a validation loop.
Figure 2: The Integrated Validation Workflow. Note how EA failure with HPLC pass indicates salt contamination.
Data Interpretation Guide:
| HPLC Result | EA Result | Diagnosis | Action |
| >99.0% | Matches Theoretical | High Purity. | Release Batch. |
| >99.0% | C% Low (e.g., 60%) | Inorganic Contamination.[1] HPLC is blind to the salt. | Re-dissolve in ether, wash with water/brine, dry, and re-isolate. |
| 95.0% | Matches Theoretical | Organic Impurity (Isomer/Alkene).[1][4] | Recrystallize (e.g., from Hexane/EtOAc).[1][5] |
| Multiple Peaks | N/A | Reaction incomplete or decomposition.[1] | Check synthesis conditions. |
References
-
International Council for Harmonisation (ICH). (2005).[1][6][7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[9] Retrieved from [Link]
-
Royal Society of Chemistry. (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][10][11] Inorganic Chemistry Frontiers.[1] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. reddit.com [reddit.com]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Cross-validation of analytical data for 1-(3,5-Dimethoxyphenyl)cyclobutanol from different techniques
Executive Summary: The Analytical Paradox of Tertiary Cyclobutanols
In drug development, 1-(3,5-Dimethoxyphenyl)cyclobutanol represents a classic "analytical trap." Structurally, it combines an electron-rich aromatic ring with a strained cyclobutane ring and a tertiary alcohol. While seemingly simple, this molecule exhibits divergent behaviors across different analytical platforms.
The Core Challenge:
-
GC-MS often yields false structural data due to thermal dehydration and ring expansion (acid-catalyzed rearrangement) in the injector port.
-
HPLC-UV may confirm purity but fails to identify solvates or polymorphic forms common to this class.
-
NMR remains the structural gold standard but requires specific solvent protocols to prevent exchange broadening of the hydroxyl proton.
This guide details a triangulated cross-validation strategy , ensuring that data from Mass Spectrometry, NMR, and Thermal Analysis (DSC) converge to a single, accurate truth.
Structural Validation: NMR Spectroscopy
Role: The "Ground Truth" for molecular connectivity.
The Protocol
Unlike mass spectrometry, solution-state NMR is non-destructive and occurs at ambient temperatures, preserving the strained cyclobutane ring.
-
Solvent Selection: Use DMSO-d6 rather than CDCl3.
-
Reasoning: Chloroform often contains trace HCl, which can catalyze the dehydration of the tertiary alcohol to the corresponding alkene (1-(3,5-dimethoxyphenyl)cyclobutene). DMSO-d6 suppresses this exchange and allows for the visualization of the tertiary -OH proton.
-
-
Key Diagnostic Signals:
-
Symmetry Check: The 3,5-dimethoxy substitution pattern renders the aromatic protons at positions 2 and 6 equivalent. Look for a doublet (J ~2 Hz) integrating to 2H, and a triplet (position 4) integrating to 1H.
-
The Cyclobutane "Butterfly": The methylene protons of the cyclobutane ring will not appear as simple triplets. Due to the rigid ring puckering, they often appear as complex multiplets in the 1.5–2.5 ppm range.
-
Comparative Data Expectations
| Feature | Expected Chemical Shift (DMSO-d6) | Validation Criteria |
| Aromatic H (2,6) | Must integrate to 2.0. Loss of symmetry implies ring substitution. | |
| Methoxy (-OCH3) | Sharp singlet integrating to 6.0. | |
| Hydroxyl (-OH) | Presence confirms the alcohol is intact (not dehydrated). | |
| Cyclobutane (-CH2-) | Complex splitting pattern characteristic of rigid ring systems. |
Purity & Identity: LC-MS vs. GC-MS
Role: Detecting impurities and confirming molecular weight.
The "False Negative" Trap in GC-MS
Warning: Do not rely solely on GC-MS for this compound. The injection port temperature (typically 250°C) provides enough thermal energy to dehydrate the tertiary alcohol.
-
Observation: You will likely see a peak at m/z = [M - 18] (Loss of H2O).
-
Misinterpretation: Analysts often misidentify the dehydrated alkene impurity as the main product, or assume the product decomposed prior to analysis.
The Solution: High-Resolution LC-MS (ESI)
Electrospray Ionization (ESI) is a "soft" technique that preserves the molecular ion.
Workflow:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Note: Keep run times short to minimize on-column acid hydrolysis.
-
-
Detection: ESI+ Mode. Look for the sodium adduct
or the protonated molecule .
Diagram: The Dehydration Trap
The following diagram illustrates why GC-MS fails and how LC-MS succeeds.
Figure 1: Comparison of ionization pathways. GC-MS induces thermal dehydration, leading to artifact generation, whereas LC-MS preserves the parent molecule.
Physical State Validation: DSC & TGA
Role: Distinguishing between solvates, polymorphs, and amorphous forms.
HPLC purity (area %) does not detect residual solvents or water trapped in the crystal lattice. For a cyclobutanol synthesized via Grignard reagents, residual Magnesium salts or ether solvates are common.
Experiment: Differential Scanning Calorimetry (DSC).
-
Ramp: 10°C/min from 30°C to 200°C.
-
Expectation:
-
Pure Crystalline: A sharp endotherm (melting point).
-
Solvate: A broad endotherm or a stepped weight loss in TGA before the melt.
-
Amorphous: A glass transition (Tg) step change, lacking a sharp melt.
-
Consolidated Cross-Validation Table
Use this table to audit your current data package. If your results deviate, investigate the technique listed in the "Likely Source of Error" column.
| Parameter | Technique | Acceptance Criteria | Likely Source of Error |
| Structure | 1H NMR (DMSO-d6) | 3:1 aromatic ratio; -OH singlet visible. | CDCl3 Acidity: Disappearance of -OH signal due to exchange or dehydration. |
| Molecular Weight | LC-MS (ESI+) | Parent ion | GC-MS: Observation of [M-18] peak due to thermal elimination. |
| Purity | HPLC-UV (254 nm) | >98.0% Area. Single peak. | Co-elution: Isomers (e.g., ring-opened ketones) may co-elute on short gradients. |
| Volatiles | TGA / DSC | <0.5% weight loss <100°C. Sharp melt. | Solvates: Broad endotherms indicate trapped solvent in the lattice. |
The "Triangulation" Workflow
Figure 2: Decision tree for validating 1-(3,5-Dimethoxyphenyl)cyclobutanol. Note the sequential dependency: Mass Spec confirms identity, NMR confirms functional groups, and Thermal confirms physical form.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for NMR splitting patterns of cyclic systems).
- Wiberg, K. B. (1986). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley-Interscience. (Reference for ring strain and reactivity of cyclobutanols).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[1][3]
-
NIST Chemistry WebBook. Mass Spectrometry of Alcohols: Dehydration Effects. (General reference for thermal dehydration in GC-MS).
Sources
Proper Disposal Procedures: 1-(3,5-Dimethoxyphenyl)cyclobutanol
[1]
Executive Summary: Immediate Action Plan
Waste Classification: Non-Halogenated Organic Solvent/Solid. Primary Hazard: Combustible; Potential for exothermic ring-opening with strong acids. Disposal Stream: High BTU Incineration (Fuel Blending). Critical Restriction: DO NOT mix with concentrated acids (e.g., Sulfuric, Hydrochloric) or strong oxidizers.
Chemical Identity & Hazard Profiling
To dispose of 1-(3,5-Dimethoxyphenyl)cyclobutanol safely, one must understand its structural reactivity. It is not merely "organic waste"; it is a functionalized tertiary alcohol with a strained ring system.
| Property | Description | Operational Implication |
| Structure | Tertiary alcohol on a cyclobutane ring attached to an electron-rich aromatic system. | Acid Sensitivity: The cyclobutane ring is strained (~26 kcal/mol). In the presence of strong acids, it can undergo rapid ring-opening or rearrangement, generating heat. |
| Flammability | Likely Combustible (Flash Point > 60°C est.).[1] | D001 Classification: Treat as an ignitable waste stream under RCRA guidelines. |
| Reactivity | Stable under neutral conditions. Incompatible with strong oxidizers. | Segregation: Must be kept separate from nitric acid, perchlorates, and peroxides. |
| Toxicity | Unlisted/Research Chemical. | Precautionary Principle: Treat as a potential Irritant (Skin/Eye) and Aquatic Toxin. |
Step-by-Step Disposal Workflow
Note: This protocol assumes the material is pure or in a standard organic solvent solution.
Phase 1: Pre-Disposal Assessment
-
Check Physical State:
-
Solid: Dissolve in a minimal amount of compatible non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol) to facilitate transfer, OR dispose of the solid container directly if your facility permits "Lab Packing" of solids.
-
Liquid/Solution: Verify the solvent composition. Ensure no halogenated solvents (DCM, Chloroform) are present (>2%). If present, switch to the Halogenated waste stream.
-
-
pH Verification (Crucial):
-
Test the waste with pH paper.
-
Requirement: pH 5–9.
-
Why? As noted in the hazard profile, acidic conditions can catalyze ring-opening of the cyclobutanol moiety. If acidic, neutralize slowly with Sodium Bicarbonate (
) before adding to the main waste container.
-
Phase 2: Waste Stream Selection
Use the following decision logic to select the correct container.
Figure 1: Decision tree for selecting the correct waste stream based on solvent composition.
Phase 3: Containerization & Labeling
-
Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the solution is even slightly acidic or corrosive.
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
Labeling:
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.
-
Hazards: Check "Flammable" and "Irritant."[2]
-
Constituents: If in solution, list the solvent % (e.g., "Acetone 90%, 1-(3,5-Dimethoxyphenyl)cyclobutanol 10%").
-
Critical Segregation Protocols
Proper segregation prevents "unintentional chemistry" in the waste drum.
Figure 2: Chemical compatibility matrix. Note the specific incompatibility with strong acids due to the cyclobutanol ring strain.
Regulatory Compliance (RCRA/EPA)
In the United States, this compound is not explicitly listed on the P-list or U-list. However, it is regulated based on Characteristics :
-
Ignitability (D001): If the flash point of the waste mixture is < 60°C (140°F). This is common if disposed of in acetone or ethanol.
-
Toxicity (Characteristic): While not a specific toxicity characteristic waste (D004-D043), the "Precautionary Principle" mandates it be treated as hazardous.
-
Satellite Accumulation:
-
Store waste at or near the point of generation.
-
Keep the container closed at all times except when adding waste (40 CFR 262.15).
-
Emergency Response
-
Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed bag and label as hazardous waste.
-
Spill (Liquid): Absorb with vermiculite or clay pads. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[3] The lipophilic nature of the dimethoxyphenyl group aids skin absorption; do not use solvents to clean skin.
-
Eyes: Flush for 15 minutes.
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
-
PubChem. Compound Summary: Cyclobutanol Derivatives (General Safety Data). National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).Link
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(3,5-Dimethoxyphenyl)cyclobutanol
Hazard Assessment and Risk Analysis
The fundamental principle of laboratory safety is to understand the potential risks before any handling occurs. Based on its structure—a substituted aromatic ring and a cyclobutanol moiety—we must assume 1-(3,5-Dimethoxyphenyl)cyclobutanol presents hazards common to related chemical classes.
Safety Data Sheets (SDS) for structurally similar compounds, such as 3,5-Dimethoxyphenol and Cyclobutanol, indicate a range of potential hazards. These include skin and eye irritation, potential harm if swallowed or inhaled, and flammability.[1][2][3][4] Consequently, a cautious approach is mandated, treating the compound as hazardous until proven otherwise.
Table 1: Inferred Hazard Profile and Risk Mitigation
| Potential Hazard | Route of Exposure | Primary Mitigation Strategy | Justification Based on Analogs |
|---|---|---|---|
| Serious Eye Irritation | Eyes | Chemical Splash Goggles / Face Shield | Compounds like 3,5-Dimethoxyphenol and other aromatic alcohols are known eye irritants.[1][3][4] |
| Skin Irritation | Skin | Chemical-Resistant Gloves / Lab Coat | Dermal contact with phenols and alcohols can cause irritation.[1][3][4][5] |
| Respiratory Tract Irritation | Inhalation | Chemical Fume Hood | Vapors or aerosols may be harmful if inhaled.[1][4][5] |
| Harmful if Swallowed | Ingestion | Strict "No-Mouth" Policy in Lab | Oral toxicity is a common hazard for many research chemicals.[1][4] |
| Flammability | Ignition Source | Eliminate Ignition Sources / Grounding | The alcohol functional group and organic structure suggest potential flammability.[2][6][7][8] |
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one.[9]
-
Engineering Control: All handling of 1-(3,5-Dimethoxyphenyl)cyclobutanol, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[10][11] This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls: Never work alone when handling this compound.[10] Ensure a Standard Operating Procedure (SOP) specific to your experiment is written and understood by all personnel involved. All users must be trained on the specific hazards and handling procedures before work begins.[11]
Mandatory Personal Protective Equipment (PPE)
A complete PPE ensemble is required at all times when in the laboratory where this chemical is handled.[12][13]
Eye and Face Protection
Direct splashes are a primary risk.
-
Minimum Requirement: ANSI/ISEA Z87.1 D3-compliant chemical splash goggles must be worn at all times.[10] Standard safety glasses are insufficient as they do not protect against liquid splashes.[9][14]
-
Enhanced Protection: When handling quantities greater than ~50 mL or when performing operations with a higher splash potential (e.g., transfers, extractions), a full-face shield must be worn in addition to chemical splash goggles.[9][12][14]
Body and Skin Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against incidental contact and splashes.[11][14]
-
Apparel: Full-length pants and closed-toe shoes are required as a baseline for laboratory work.[11][12][13]
Hand Protection
Glove selection is critical. Since specific chemical resistance data for 1-(3,5-Dimethoxyphenyl)cyclobutanol is not available, a conservative approach is necessary.
-
Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, single-layer nitrile gloves are the minimum requirement.[12]
-
Extended Contact/Immersion: For direct handling, weighing, and transfers, double-gloving is strongly recommended. This involves wearing a more robust glove (e.g., neoprene or butyl rubber) over a standard nitrile glove. For chemicals of unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is a best practice.[9] Always change gloves immediately if you suspect contamination.[12]
Table 2: Glove Selection Guidance
| Task | Glove Type | Rationale |
|---|---|---|
| Handling sealed containers | Nitrile Gloves | Provides basic protection against surface contamination. |
| Weighing, small-volume transfers | Double-Gloved (Nitrile) | Increases protection against minor spills and tears. |
| Large-volume transfers, extractions | Flexible Laminate (inner) + Heavy-Duty Nitrile/Neoprene (outer) | Offers superior protection against permeation for a chemical with unknown skin absorption properties.[9] |
Respiratory Protection
Work conducted within a properly functioning chemical fume hood should not require respiratory protection.[14] A respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) should only be used as a last line of defense in non-routine situations, such as a large spill or a failure of engineering controls.[14] All respirator use requires prior medical clearance, training, and fit-testing as per institutional and OSHA regulations.[11]
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps for safely handling 1-(3,5-Dimethoxyphenyl)cyclobutanol.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. westlab.com [westlab.com]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
